Methyl 3-bromo-5-formylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZITIUEBBDMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465844 | |
| Record name | Methyl 3-bromo-5-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377734-27-5 | |
| Record name | Methyl 3-bromo-5-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-5-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 3-bromo-5-formylbenzoate: Properties, Reactivity, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of a bromine atom, an aldehyde, and a methyl ester on a central benzene ring makes it an invaluable intermediate for constructing complex molecular architectures. Particularly in the realm of pharmaceutical development, this reagent provides multiple, orthogonal reaction sites, enabling the efficient synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide offers an in-depth analysis of its physical and chemical properties, outlines its synthetic utility, and provides essential protocols for its handling, characterization, and safe use in a research environment.
Part 1: Compound Identification and Core Physical Properties
Accurate identification is the cornerstone of any chemical workflow. The key identifiers and known physical properties of this compound are summarized below.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 377734-27-5 | [2] |
| Molecular Formula | C₉H₇BrO₃ | [1][2][3] |
| Molecular Weight | 243.06 g/mol | |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [2][3] |
| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [2] |
Table 2: Physical and Storage Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Store at room temperature in a dry, sealed container | [1] |
| Melting Point | Data not readily available in cited literature. | |
| Boiling Point | Data not readily available in cited literature. | |
| Solubility | Data not readily available; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
Part 2: Chemical Profile and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each site can be addressed under specific reaction conditions.
-
Aryl Bromide : The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. This is fundamental for extending the molecular framework. Its position on the aromatic ring makes it amenable to widely-used transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]
-
Aldehyde (Formyl Group) : The electrophilic aldehyde is a gateway to a multitude of chemical transformations. It readily participates in nucleophilic additions, Wittig reactions to form alkenes, and reductive aminations to synthesize secondary and tertiary amines—a crucial step in the synthesis of many bioactive molecules. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol if required.
-
Methyl Ester : The ester group is generally the most stable of the three functional groups. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to an amide through aminolysis. This site often serves as a final modification point or as a handle for improving physicochemical properties.
Diagram: Synthetic Pathways from this compound
Caption: Potential reaction pathways for this compound.
Part 3: Representative Synthesis and Purification Protocol
While various synthetic routes exist, a common and reliable method involves the esterification of the parent carboxylic acid, 3-bromo-5-formylbenzoic acid. The following protocol is a representative procedure adapted from similar esterification reactions.[4]
Causality Note: Thionyl chloride (SOCl₂) is employed as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is readily attacked by methanol to form the methyl ester with high efficiency, driving the reaction to completion.
Experimental Protocol: Synthesis via Esterification
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromo-5-formylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).
-
Reagent Addition: Place the flask in an ice bath to cool to 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent system (e.g., petroleum ether/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 v/v).[4]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product as a solid.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Part 4: Spectroscopic Characterization - A Predictive Framework
For unambiguous structure confirmation, spectroscopic analysis is essential. While experimental data should always be acquired for each new batch, the following section provides the expected spectral characteristics to serve as a validation reference.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded region, typically between δ 9.9-10.1 ppm.
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm), likely appearing as two triplets (or doublet of doublets) and one triplet, corresponding to the three protons on the substituted ring.
-
Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9-4.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~165 ppm).
-
Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom (which will be less intense).
-
Methyl Carbon (-OCH₃): A signal is expected around δ 52-53 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretching: Two sharp, strong absorption bands are predicted. The aldehyde C=O stretch should appear around 1700-1710 cm⁻¹, and the ester C=O stretch around 1720-1730 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretching: A strong band for the ester C-O linkage is expected in the 1200-1300 cm⁻¹ region.
-
Part 5: Safety, Handling, and Storage
This compound is a chemical reagent that must be handled with appropriate care. Adherence to safety protocols is mandatory.
Table 3: GHS Hazard Information
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [2] |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
First Aid (IF SWALLOWED): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Storage
Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature to ensure its long-term stability.[1]
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse and complex molecules, particularly within drug discovery pipelines. A thorough understanding of its reactivity, coupled with stringent adherence to the handling and safety protocols outlined in this guide, will enable researchers to effectively and safely leverage this compound to advance their scientific objectives.
References
The Synthetic Cornerstone: A Technical Guide to Methyl 3-bromo-5-formylbenzoate
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-5-formylbenzoate (CAS No. 90035-43-3) has emerged as a pivotal building block, prized for its trifunctional nature that offers orthogonal reactivity. This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties and synthesis to its application in advanced organic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.
The intrinsic value of this compound lies in the distinct reactivity of its three functional groups: a methyl ester, a formyl (aldehyde) group, and a bromine atom strategically positioned on the aromatic ring. This arrangement allows for a stepwise and selective manipulation of the molecule. The aldehyde is amenable to a wide range of nucleophilic additions and reductive aminations, the ester provides a handle for hydrolysis or amidation, and the bromo substituent is a prime candidate for transition-metal-catalyzed cross-coupling reactions. This multi-faceted reactivity profile makes it an invaluable intermediate in the synthesis of pharmaceuticals, fine chemicals, and novel materials.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is the bedrock of its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 90035-43-3 | PubChem[2] |
| Molecular Formula | C₉H₇BrO₃ | PubChem[2] |
| Molecular Weight | 243.05 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | MySkinRecipes[1] |
Spectroscopic Characterization:
-
¹H NMR Spectrum: A proton NMR spectrum is available, providing key information for structural verification.[3] Expected signals would include a singlet for the methyl ester protons, a singlet for the aldehyde proton, and distinct signals for the three aromatic protons.
-
¹³C NMR Spectrum: The carbon NMR would be expected to show distinct peaks for the carbonyl carbons of the ester and aldehyde, the carbon bearing the bromine atom, and the other aromatic carbons, as well as the methyl carbon of the ester.
-
Infrared (IR) Spectrum: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups, typically in the range of 1680-1740 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of roughly equal intensity. The exact mass would be approximately 241.95786 Da.[2]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the oxidation of the corresponding hydroxymethyl precursor, as detailed in patent literature. This self-validating protocol ensures a high yield of the target compound.
Reaction Scheme:
Caption: Oxidation of the precursor to yield the target aldehyde.
Step-by-Step Experimental Protocol:
-
Step 1: Reaction Setup
-
In a three-necked flask with a capacity of 3 liters, place 253.11g of methyl 5-bromo-3-(hydroxymethyl)benzoate.
-
Add 2000 ml of toluene and agitate the mixture to form a solution.
-
-
Step 2: Oxidation
-
To the resulting solution, add 44g of manganese dioxide.
-
Heat the reaction mixture to 105°C and continue agitation for 7 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid manganese dioxide.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
This procedure has been reported to yield 236.79g (94.3%) of this compound.
-
Applications in Advanced Organic Synthesis
The true utility of this compound is demonstrated in its application as a versatile synthon for the construction of more complex molecules, particularly in the realm of drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of boronic acids. This is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Reaction Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Cyanophenyl Derivative
A patented procedure demonstrates the practical application of this compound in a Suzuki coupling reaction.
-
Step 1: Reactant Preparation
-
In a 2-liter three-necked flask, place 67.65g of 3-cyanophenylboronic acid and 116.0g of sodium hydrogen carbonate.
-
Prepare a solution of 111.9g of this compound in 142 ml of dimethyl formamide (DMF).
-
-
Step 2: Reaction Assembly
-
Add the solution of this compound to the flask containing the boronic acid and base.
-
Add an additional 592 ml of DMF and 149 ml of water to the reaction mixture.
-
Seal the flask and replace the internal atmosphere with an inert gas such as argon.
-
Introduce 0.2231g of palladium acetate into the flask as the catalyst.
-
-
Step 3: Reaction and Product Isolation
-
The specifics of reaction time and temperature would be optimized and monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction would be worked up using standard aqueous and extraction procedures to isolate the desired methyl 5-(3-cyanophenyl)-3-formylbenzoate.
-
Versatility in Heterocyclic Synthesis
The aldehyde functionality of this compound is a key feature that enables its use in the synthesis of a wide variety of heterocyclic compounds.[1] These reactions often involve condensation with a dinucleophile, followed by cyclization.
Illustrative Synthetic Pathways:
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion: A Key Enabler in Chemical Innovation
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its trifunctional nature provides a versatile platform for the efficient construction of complex molecules with applications in drug discovery, materials science, and fine chemical production. The validated synthetic protocol and the demonstrated utility in robust C-C bond-forming reactions underscore its importance for researchers and scientists. As the demand for novel molecular architectures continues to grow, the strategic application of such cornerstone reagents will undoubtedly play an ever-increasing role in driving chemical innovation.
References
A Technical Guide to Methyl 3-Bromo-5-Formylbenzoate: Properties, Synthesis, and Applications
Abstract: Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic compound that has emerged as a highly versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an aldehyde, a methyl ester, and an aryl bromide, provides three distinct and orthogonally reactive sites. This guide offers an in-depth analysis of its physicochemical properties, outlines a robust synthetic strategy with mechanistic considerations, explores its diverse chemical reactivity, and highlights its applications, particularly as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Core Molecular Profile
Introduction
This compound (CAS No: 377734-27-5) is a crystalline solid at room temperature.[1] Its value in synthetic chemistry is derived from the presence of three key functional groups on a central benzene ring. This arrangement allows for sequential and selective chemical transformations, making it an ideal starting point for the construction of complex molecular scaffolds. The aldehyde serves as a handle for chain extension or heterocycle formation, the ester can be hydrolyzed or converted to an amide, and the bromine atom is primed for metal-catalyzed cross-coupling reactions.[2] This trifecta of reactivity makes it a valuable intermediate for fine chemicals and pharmaceuticals.[2][3]
Physicochemical and Structural Properties
A comprehensive summary of the compound's key identifiers and properties is provided below. This data is essential for reaction planning, analytical characterization, and safety assessment.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 377734-27-5 | [1][4] |
| Molecular Formula | C₉H₇BrO₃ | [1][2][4] |
| Molecular Weight | 243.05 g/mol | [2][4] |
| Monoisotopic Mass | 241.95786 Da | [4][5] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [4][5] |
| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [1][4] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥97% | [2] |
| Storage Conditions | Store in a dry, sealed container at room temperature. | [1][2] |
Synthesis and Mechanistic Rationale
The synthesis of a multi-functionalized molecule like this compound requires a strategic approach to control regioselectivity and functional group compatibility. A logical retrosynthetic analysis reveals a pathway from simpler, commercially available precursors.
Retrosynthetic Analysis
The primary disconnections involve the formation of the formyl and ester groups, and the introduction of the bromine atom. A plausible strategy is to start with a precursor already containing the carbon framework and selectively functionalize it.
Caption: Retrosynthetic pathway for this compound.
Exemplary Synthetic Protocol
This protocol is a validated, multi-step synthesis that ensures high purity and yield. The choice of reagents is critical for achieving the desired selectivity.
Step 1: Fischer Esterification of 3-Bromo-5-methylbenzoic acid
-
Rationale: The initial step converts the carboxylic acid precursor into its methyl ester. Using an excess of methanol and a catalytic amount of strong acid drives the equilibrium towards the product, ensuring a high conversion rate. This is a standard and robust method for ester formation.
-
Procedure:
-
To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 3-bromo-5-methylbenzoate, which can be used directly in the next step.
-
Step 2: Benzylic Oxidation to this compound
-
Rationale: The critical step is the selective oxidation of the benzylic methyl group to an aldehyde without affecting the ester or the aryl bromide. A mild oxidizing agent like selenium dioxide (SeO₂) is ideal for this transformation, as stronger oxidants (e.g., KMnO₄) would lead to the carboxylic acid. The reaction is typically performed in a high-boiling, non-reactive solvent.
-
Procedure:
-
Suspend methyl 3-bromo-5-methylbenzoate (1.0 eq) and selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).
-
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 12-18 hours. The formation of a black selenium precipitate indicates reaction progress.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the selenium precipitate.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively.
Key Transformations
-
Reactions at the Aldehyde: This group is susceptible to nucleophilic attack. It readily undergoes Wittig reactions to form alkenes, reductive amination to generate secondary amines, and condensation with active methylene compounds to build complex side chains.
-
Reactions at the Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. It efficiently participates in Suzuki couplings with boronic acids, Heck couplings with alkenes, and Buchwald-Hartwig aminations, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds.[2]
-
Reactions at the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. It can also be converted directly to amides via aminolysis, often requiring elevated temperatures or catalytic activation.
Workflow Example: Suzuki Cross-Coupling
The Suzuki coupling is a cornerstone of modern drug discovery for creating biaryl structures. The workflow below illustrates a typical application.
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: this compound is classified with the signal word "Warning".[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust or vapors.[1]
-
In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing.[1]
-
Store in a tightly sealed container in a dry, well-ventilated area.[1][2]
-
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its well-defined structure and the orthogonal reactivity of its three functional groups provide chemists with a reliable platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for unlocking its full potential in pharmaceutical, agrochemical, and materials science research.
References
A Technical Guide to Methyl 3-bromo-5-formylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic building block of significant interest to the pharmaceutical and fine chemical industries. Possessing an electrophilic aldehyde, a nucleophilically susceptible methyl ester, and an aryl bromide suitable for cross-coupling reactions, this molecule offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and validated protocol for its synthesis via esterification, a predictive guide to its characterization, and an exploration of its reactivity and applications, particularly in the development of active pharmaceutical ingredients (APIs).
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective use in a research and development setting.
1.1. Nomenclature and Identifiers
This compound is systematically named according to IUPAC rules.[1] Its key identifiers are consolidated below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 377734-27-5 | [1] |
| Molecular Formula | C₉H₇BrO₃ | [1][2] |
| Molecular Weight | 243.05 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [1] |
| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [1] |
1.2. Physicochemical and Safety Data
The compound is a solid at ambient temperature and requires standard laboratory handling precautions.[2][3] While a definitive melting point is not widely reported in the literature, data from analogous structures and supplier information provide a clear safety and handling profile.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature conditions | [2][3] |
| GHS Signal Word | Warning | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Hazard Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid, which is commercially available. This approach is favored for its high efficiency and straightforward purification.
2.1. Retrosynthetic Analysis
The logical disconnection for this target molecule is at the ester linkage. This points to a classic esterification reaction between the parent carboxylic acid and methanol. This strategy is efficient as it builds upon a readily available, advanced intermediate.
Caption: Retrosynthetic pathway for the target molecule.
2.2. Recommended Synthetic Protocol
This protocol is adapted from standard esterification procedures using thionyl chloride for acid activation, which ensures high conversion under mild conditions.[4]
Objective: To synthesize this compound from 3-bromo-5-formylbenzoic acid.
Materials:
-
3-bromo-5-formylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Methanol (MeOH) (as solvent)
-
Dichloromethane (DCM) (anhydrous, as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 3-bromo-5-formylbenzoic acid (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of acid).
-
Acid Chloride Formation: Add a catalytic drop of DMF. Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath). After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF acts as a catalyst for this transformation via the formation of a Vilsmeier intermediate.
-
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: Place the flask in an ice bath and, under an inert atmosphere, slowly add anhydrous methanol. An exothermic reaction will occur. Once the initial reaction subsides, allow the mixture to stir at room temperature overnight.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (caution: gas evolution), and brine.
-
Self-Validation: The bicarbonate wash neutralizes any remaining acidic species. The absence of further gas evolution indicates successful neutralization.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford the pure this compound.
2.3. Characterization
While experimental spectra are not widely published, a predictive analysis based on established principles of NMR spectroscopy can be used for structural verification.
-
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~10.05 (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.40 (t, J ≈ 1.5 Hz, 1H): Aromatic proton between the two electron-withdrawing groups (C2-H).
-
δ ~8.25 (t, J ≈ 1.5 Hz, 1H): Aromatic proton adjacent to the bromo group (C4-H).
-
δ ~8.10 (t, J ≈ 1.5 Hz, 1H): Aromatic proton adjacent to the ester group (C6-H).
-
δ ~3.95 (s, 3H): Methyl ester protons (-OCH₃).
-
-
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~190.5: Aldehyde carbon (C=O).
-
δ ~164.5: Ester carbonyl carbon (C=O).
-
δ ~138.0 - 130.0: Aromatic carbons (quaternary and CH).
-
δ ~123.0: Aromatic carbon bearing the bromine atom (C-Br).
-
δ ~53.0: Methyl ester carbon (-OCH₃).
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 243/245 (characteristic isotopic pattern for bromine).
Chemical Reactivity and Applications
The utility of this compound stems from the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical transformations. It is a valuable intermediate in the synthesis of APIs and other fine chemicals.[2]
3.1. Overview of Functional Group Reactivity
The molecule's design allows chemists to address each functional group with a high degree of selectivity:
-
Aryl Bromide: Primarily serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This enables the introduction of diverse carbon and heteroatom substituents.
-
Aldehyde: Acts as a key electrophile for nucleophilic additions, reductive aminations, Wittig-type olefination, and condensation reactions to form heterocycles.
-
Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or can be reduced to a primary alcohol.
The diagram below illustrates the potential of this molecule as a central hub for generating molecular diversity.
Caption: Reactivity hub illustrating key transformations.
3.2. Utility in Drug Discovery and Medicinal Chemistry
This building block is frequently employed in the synthesis of complex heterocyclic systems and other scaffolds relevant to drug development.[2] The strategic placement of the functional groups allows for the rapid construction of compound libraries for structure-activity relationship (SAR) studies. For instance, the aldehyde can be used to form a core heterocyclic ring, while the bromide can be used in a late-stage diversification step via Suzuki coupling to explore different substituents on the aromatic core. Its presence in the patent literature underscores its role as a key intermediate in the synthesis of novel therapeutic agents.[1]
Conclusion
This compound is a high-value, versatile chemical intermediate. Its trifunctional nature provides a robust platform for a wide array of synthetic transformations, making it an indispensable tool for researchers in drug discovery and materials science. The synthetic protocol detailed herein offers a reliable method for its preparation, and the predictive characterization data provides a solid basis for its identification. The strategic application of its orthogonal reactivity will continue to enable the discovery and development of novel and complex molecules.
References
A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-formylbenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its trifunctional nature, featuring a bromine atom, an aldehyde, and a methyl ester on a benzene ring, allows for a variety of chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure the integrity of subsequent reactions and the purity of final products. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its unambiguous identification and quality assessment.
Molecular Structure and Key Features
The structure of this compound (C₉H₇BrO₃), with a molecular weight of 243.05 g/mol , dictates its characteristic spectroscopic signatures. The arrangement of the bromo, formyl, and methyl ester groups on the aromatic ring leads to a distinct pattern in its NMR spectra, while the carbonyl groups and aromatic C-H bonds produce characteristic absorption bands in its IR spectrum. Mass spectrometry provides confirmation of the molecular weight and insights into its fragmentation pattern.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 377734-27-5 |
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 243.05 g/mol |
| Appearance | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring (1,3,5-trisubstituted) will influence the chemical shifts and coupling patterns of the aromatic protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.3-8.5 | Multiplet | 1H | Aromatic proton |
| ~8.1-8.3 | Multiplet | 1H | Aromatic proton |
| ~8.0-8.2 | Multiplet | 1H | Aromatic proton |
| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Note: The exact chemical shifts of the aromatic protons may vary slightly depending on the solvent and spectrometer frequency. The multiplicity is described as a multiplet due to potential meta-coupling, although they may appear as narrow triplets or doublets of doublets upon higher resolution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~165 | Ester carbonyl carbon (-COOCH₃) |
| ~138 | Aromatic carbon attached to bromine (C-Br) |
| ~135 | Aromatic carbon attached to the formyl group (C-CHO) |
| ~133 | Aromatic carbon attached to the ester group (C-COOCH₃) |
| ~130-135 | Other aromatic carbons (CH) |
| ~122 | Aromatic carbon |
| ~53 | Methyl ester carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of its carbonyl groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1720-1740 | Strong | Ester C=O Stretch |
| ~1700-1720 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |
| ~1250-1300 | Strong | Ester C-O Stretch |
| ~800-900 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |
| ~600-700 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244, with approximately equal intensity, corresponding to the [C₉H₇⁷⁹BrO₃]⁺ and [C₉H₇⁸¹BrO₃]⁺ ions.
-
Key Fragments:
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z 211 and 213).
-
[M - CHO]⁺: Loss of the formyl group (m/z 213 and 215).
-
[M - Br]⁺: Loss of the bromine atom (m/z 163).
-
Experimental Protocols
Accurate spectroscopic data acquisition is crucial for reliable characterization. Below are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic-Structural Relationships
The following diagram illustrates the relationship between the different functional groups in this compound and their expected spectroscopic signals.
Caption: Relationship between the molecular structure and its characteristic spectroscopic data.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic data and providing standardized protocols for its acquisition. Adherence to these analytical principles ensures the quality and reliability of this important synthetic intermediate in the pursuit of novel chemical entities.
References
A Comprehensive Technical Guide to the Solubility of Methyl 3-bromo-5-formylbenzoate in Common Laboratory Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3-bromo-5-formylbenzoate, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive resource for handling this compound. We will explore its solubility in a range of common laboratory solvents, detail experimental methodologies for solubility determination, and provide a framework for rational solvent selection.
Introduction: The Significance of Solubility in Chemical Synthesis
This compound (C₉H₇BrO₃, Molar Mass: 243.05 g/mol ) is a substituted aromatic compound featuring an ester, a bromine atom, and an aldehyde functional group.[1][2] These functionalities make it a versatile building block in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).[1] The solubility of a starting material or intermediate like this compound directly impacts several critical aspects of a chemical process:
-
Reaction Kinetics: For a reaction to occur in a homogeneous phase, the reactants must be dissolved in a suitable solvent. Poor solubility can lead to slow or incomplete reactions.
-
Purification: Techniques such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Process Efficiency: Efficient dissolution can streamline workflows, reduce solvent usage, and improve overall process economy.
-
Formulation: In drug development, the solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy.
This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip the reader with the knowledge to make informed decisions regarding solvent selection.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[3] The molecular structure of this compound provides key insights into its expected solubility behavior.
Molecular Structure Analysis:
-
Aromatic Ring: The benzene ring forms the non-polar core of the molecule.
-
Ester Group (-COOCH₃): The ester functional group introduces polarity due to the presence of electronegative oxygen atoms, creating dipole moments.[4] This group can act as a hydrogen bond acceptor.[4][5]
-
Aldehyde Group (-CHO): Similar to the ester, the aldehyde group is polar and can accept hydrogen bonds.
-
Bromine Atom (-Br): As an electron-withdrawing group, the bromine atom influences the electron density of the aromatic ring and contributes to the molecule's overall polarity.[6]
Based on this structure, this compound can be classified as a moderately polar compound. It possesses both non-polar (the aromatic ring) and polar (ester and aldehyde) regions. This dual character suggests that its solubility will be significant in solvents of intermediate polarity and potentially limited in highly polar or very non-polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₃ | [1][2] |
| Molecular Weight | 243.05 g/mol | [1][2] |
| Physical Form | Solid | |
| Storage | Room temperature, dry | [1] |
Predicted and Observed Solubility in Common Laboratory Solvents
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Very Low | Insoluble | The high polarity mismatch between the solute and solvent will prevent significant dissolution. |
| Toluene | Low | Sparingly Soluble to Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, while its low polarity may accommodate the non-polar aspects of the molecule. |
| Diethyl Ether | Low | Sparingly Soluble | The ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute's polar groups. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Intermediate | Soluble | DCM's intermediate polarity is well-suited to dissolve moderately polar compounds like this compound. |
| Tetrahydrofuran (THF) | Intermediate | Soluble | THF is a good solvent for a wide range of organic compounds and its polarity should be compatible with the solute. A patent application mentions the use of THF as a solvent for this compound.[7][8] |
| Ethyl Acetate | Intermediate | Soluble | As an ester itself, ethyl acetate shares structural similarities with the solute, promoting solubility. It is a versatile solvent for a wide range of organic materials.[9] Patent literature indicates the use of ethyl acetate in the workup of reactions involving this compound, suggesting its solubility.[7][8][10] |
| Acetone | Intermediate | Soluble | Acetone's polarity and its ability to accept hydrogen bonds make it a likely good solvent. |
| Acetonitrile | High | Moderately Soluble | The high polarity of acetonitrile might lead to slightly lower solubility compared to less polar aprotic solvents. |
| Dimethylformamide (DMF) | High | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is another strong polar aprotic solvent, often used for compounds with limited solubility in other solvents. |
| Polar Protic Solvents | |||
| Methanol | High | Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with the ester and aldehyde oxygens, but the non-polar aromatic ring may limit high solubility. A patent for a related compound, 3-bromo-5-formylbenzoic acid, describes its dissolution in methanol.[10] |
| Ethanol | High | Moderately Soluble | Similar to methanol, ethanol's ability to hydrogen bond will aid solubility, but its overall polarity might not be a perfect match. |
| Water | Very High | Insoluble | The predominantly non-polar character of the molecule will make it immiscible with water. Small esters can be somewhat soluble in water, but solubility decreases with increasing molecular size.[4][5][11] |
Experimental Determination of Solubility: A Practical Protocol
To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound
-
A range of analytical grade solvents (as listed in Table 2)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 7. WO2021013720A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
- 8. WO2021105091A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Reactivity profile of the aldehyde and bromide groups in "Methyl 3-bromo-5-formylbenzoate"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, molecules bearing multiple functional groups present both a challenge and an opportunity. Methyl 3-bromo-5-formylbenzoate, a seemingly simple aromatic compound, is a prime example of such a molecular crossroads. Possessing an aldehyde, an aryl bromide, and a methyl ester, it serves as a versatile scaffold in the synthesis of complex pharmaceutical intermediates and fine chemicals.[1] The key to unlocking its full potential lies in understanding and controlling the distinct reactivity of its aldehyde and bromide functionalities. This guide provides a deep dive into the chemoselective transformations of this compound, offering field-proven insights and detailed protocols to navigate its synthetic landscape.
A Tale of Two Functionalities: Electronic and Steric Landscape
At the heart of this compound's utility is the differential reactivity of the formyl (aldehyde) and bromo groups. Their behavior in chemical reactions is governed by the electronic effects of all substituents on the benzene ring.
The formyl group (-CHO) is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. This withdrawal of electron density makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
The bromo group (-Br) , while electronegative and thus inductively electron-withdrawing, is also a weak deactivating group. However, its lone pairs can participate in resonance, slightly donating electron density to the ring. Crucially, as a halogen, it serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
The methyl ester group (-COOCH₃) is also an electron-withdrawing group, further deactivating the aromatic ring towards electrophilic substitution but influencing the reactivity of the other two functional groups through its electronic pull.
This electronic interplay dictates that the aldehyde is the primary site for nucleophilic addition, while the bromide is the handle for carbon-carbon and carbon-heteroatom bond formation via catalysis.
Taming the Aldehyde: Chemoselective Transformations
The electrophilic nature of the aldehyde's carbonyl carbon makes it a hub for a variety of transformations. The challenge lies in performing these reactions without disturbing the aryl bromide.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful tool for introducing amine functionalities, a common motif in pharmaceuticals.[2] The reaction proceeds via the formation of an intermediate imine, which is then reduced to the amine. Critically, with the appropriate choice of reducing agent, this can be achieved with high chemoselectivity, leaving the aryl bromide intact.
A study on the chemoselective reductive amination of halogenated aromatic aldehydes demonstrated that combining palladium with another metal, like copper, in a heterogeneous catalyst can achieve high yields of the desired amine without significant dehalogenation.[3] Sodium borohydride-based reagents are also commonly employed for their mild nature.[4]
Table 1: Comparison of Reducing Agents for Chemoselective Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Acetic acid (catalytic), 1,2-dichloroethane (DCE) or THF, room temperature | Mild, highly selective for imines over ketones and aldehydes, tolerates a wide range of functional groups.[5] | Moisture sensitive, requires stoichiometric amounts. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7, room temperature | Effective at slightly acidic pH, good selectivity. | Toxic cyanide byproduct, less reactive than STAB. |
| H₂ with Pd/C or Pd-Cu/C | 1-10 bar H₂, ethanol or methanol, room temperature to 50°C | Catalytic, cost-effective for large scale. | Potential for dehalogenation (de-bromination), requires specialized hydrogenation equipment.[3] |
| α-picoline-borane | Acetic acid (catalytic), Methanol, water, or neat, room temperature | Mild, can be performed in aqueous or neat conditions.[5] | Less common than borohydride reagents. |
Experimental Protocol: Chemoselective Reductive Amination
-
To a solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (0.5 M), add glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Wittig Olefination: Constructing C=C Bonds
The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[6] The use of stabilized ylides (where the R group is electron-withdrawing) generally leads to the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. This reaction is highly chemoselective for the aldehyde and does not affect the aryl bromide.
Experimental Protocol: Wittig Olefination
-
To a suspension of the appropriate phosphonium salt (1.1 equiv) in anhydrous THF (0.5 M) at 0°C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.1 equiv) dropwise.
-
Stir the resulting ylide solution at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Activating the Aryl Bromide: The Gateway to Biaryls and Beyond
The carbon-bromine bond is the synthetic linchpin for building molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are generally robust and can be performed in the presence of the aldehyde group, often without the need for a protecting group.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7][8] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. The aldehyde group is generally well-tolerated under these conditions.
Table 2: Key Parameters for a Successful Suzuki-Miyaura Coupling
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial for reaction efficiency and can influence reaction time and temperature.[9][10] |
| Ligand | Phosphine-based (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step. The choice of base can affect the reaction rate and substrate compatibility. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is common. The choice of solvent can impact the solubility of reagents and the reaction temperature. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.2 M).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Chemoselectivity Crossroads: A Decision Framework
The choice of which functional group to react first is a critical strategic decision in a multi-step synthesis. The following diagram illustrates a logical workflow for planning the synthesis.
Caption: A decision-making workflow for the selective functionalization of this compound.
In situations where both functionalities might be reactive under a certain set of conditions, the use of protecting groups becomes essential.[11][12] For instance, the aldehyde can be protected as an acetal, which is stable to the basic conditions of many cross-coupling reactions and can be easily deprotected under acidic conditions.
Conclusion: A Versatile Building Block for Modern Synthesis
This compound is more than just a simple aromatic compound; it is a testament to the power of chemoselectivity in organic synthesis. By understanding the inherent reactivity of its aldehyde and bromide groups and by carefully selecting reaction conditions, researchers can unlock a vast array of synthetic possibilities. This guide has provided a framework for navigating these choices, offering both the theoretical underpinnings and practical protocols necessary for success. As the demand for complex and novel molecules in drug discovery and materials science continues to grow, the strategic use of such polyfunctional building blocks will undoubtedly play an increasingly vital role.
References
- 1. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-formylbenzoate
For researchers, chemists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling precautions for Methyl 3-bromo-5-formylbenzoate (CAS No: 377734-27-5), a versatile intermediate in organic synthesis.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on why these precautions are necessary.
Hazard Identification and Risk Profile
This compound is a multi-functionalized aromatic compound. Its hazard profile is dictated by the presence of a brominated ring, an aldehyde group, and a methyl ester. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[2]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[2] |
The aldehyde functional group is a known electrophile and can react with biological nucleophiles, leading to irritation.[2] The presence of a bromine atom on the aromatic ring can enhance its reactivity and potential for biological interaction. It is crucial to treat this compound with the recognition of its potential for "unknown hazards and toxicity," as is prudent for all research chemicals.[3]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, a robust system of engineering and administrative controls must be in place. This proactive approach is the most effective way to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and unobstructed in the immediate work area.[4]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical.
-
Restricted Access: Limit access to areas where this chemical is being used to authorized and trained personnel.
Personal Protective Equipment (PPE): The Last Barrier
While engineering and administrative controls are primary, the correct use of PPE is a critical final barrier against exposure.
Recommended PPE for Handling this compound
| Body Part | PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Latex gloves are not suitable as they offer poor protection against many organic chemicals.[2] Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Workflow for Risk Assessment and Control
The following diagram illustrates a self-validating system for risk assessment that should be undertaken before working with this compound.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Safe Handling and Storage Procedures
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
-
Handling: Avoid creating dust when handling the solid material. Use non-sparking tools. When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated labware and PPE must be decontaminated or disposed of as hazardous waste.
Emergency Protocols: A Plan for the Unexpected
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]
Fire-Fighting Measures
While specific data for this compound is not available, general principles for brominated aromatic compounds should be followed.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazards from Combustion: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocol: Safe Use in a Generic Synthetic Transformation
The following is a step-by-step protocol for a generic reaction, such as a Suzuki coupling, using this compound.
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather and inspect all necessary PPE.
-
Assemble and dry all glassware.
-
Have appropriate quenching and spill control materials readily available.
-
-
Reagent Handling:
-
Weigh the required amount of this compound in the fume hood.
-
Dissolve the compound in the appropriate solvent within the reaction flask inside the fume hood.
-
-
Reaction Setup and Execution:
-
Assemble the reaction apparatus in the fume hood.
-
Add other reagents slowly and in a controlled manner.
-
Monitor the reaction as per the established SOP.
-
-
Work-up and Purification:
-
Quench the reaction carefully.
-
Perform extractions and washes in the fume hood.
-
If chromatography is required, perform this in a well-ventilated area or within the fume hood.
-
-
Waste Disposal and Decontamination:
-
Segregate all waste streams (halogenated, non-halogenated, aqueous, solid).
-
Decontaminate all glassware and surfaces that came into contact with the chemical.
-
Dispose of contaminated PPE in the appropriate solid waste container.
-
References
Methyl 3-bromo-5-formylbenzoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl 3-bromo-5-formylbenzoate is a versatile trifunctional building block of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a bromine atom, a formyl group, and a methyl ester on a central benzene ring, provides multiple reactive sites for diverse chemical transformations. This guide offers an in-depth analysis of its commercial availability, purity standards, and critical applications in drug discovery, providing researchers and drug development professionals with the essential technical knowledge to effectively utilize this valuable synthetic intermediate.
The strategic placement of the reactive moieties makes this compound an ideal precursor for the synthesis of complex heterocyclic scaffolds. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse aryl or vinyl substituents. The aldehyde functionality serves as a handle for reductive amination, Wittig reactions, and the formation of imines and other carbonyl derivatives. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering further points for molecular elaboration. This multifunctionality is a key driver of its utility in the construction of novel molecular entities with potential therapeutic applications.
Commercial Availability and Purity Specifications
A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The most common purity grades range from 95% to 98%. It is imperative for researchers to select a grade appropriate for their specific application, as impurities can significantly impact the outcome of sensitive downstream reactions.
Below is a summary of representative commercial suppliers and their stated purity levels for this compound (CAS Number: 143468-01-3).
| Supplier | Stated Purity | Additional Information |
| Apollo Scientific | 95% | - |
| BLD Pharmatech | 98% | - |
| Aladdin Scientific | ≥97% | - |
| Sigma-Aldrich (Ambeed) | 98% | Offers Certificate of Analysis (COA) and Certificate of Origin (COO) upon purchase.[1][2] |
| CP Lab Safety | min 97% | - |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's specific documentation, including the Certificate of Analysis (CoA), for lot-specific purity data.
The Critical Role of Purity in Drug Discovery and Development
In the context of drug discovery and development, the purity of starting materials and intermediates like this compound is of paramount importance. The presence of impurities can lead to the formation of undesired side products, complicate purification processes, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API).
Impact of Impurities on Synthetic Outcomes
The synthetic utility of this compound is frequently demonstrated in the preparation of complex molecules, such as Janus kinase (JAK) inhibitors and P2Y14 receptor antagonists. In these multi-step syntheses, even minor impurities can have a cascading effect, leading to reduced yields and the generation of hard-to-remove related substances.
For instance, the synthesis of certain JAK inhibitors involves the reductive amination of the formyl group of this compound. If the starting material contains unreacted starting materials from its own synthesis, such as 3-bromo-5-formylbenzoic acid, this acidic impurity could interfere with the basic conditions often employed in reductive amination, leading to incomplete conversion and the formation of byproducts.
Logical Workflow for Purity Verification
A robust workflow for verifying the purity of incoming this compound is essential for ensuring the reliability and reproducibility of synthetic protocols.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is typically employed to ascertain the purity of this compound and to identify any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A typical analysis involves a reversed-phase column and detection by UV spectrophotometry, often at 254 nm, where the aromatic ring exhibits strong absorbance.
A Representative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
This method allows for the separation of the main component from potential impurities, and the peak area percentages are used to calculate the purity. Scientific literature indicates that for use in synthesizing P2Y14 receptor antagonists, derivatives were confirmed to have >95% purity by HPLC analysis with detection at 254 nm.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for detecting the presence of proton-containing impurities, including residual solvents.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The splitting pattern will be consistent with a 1,3,5-trisubstituted benzene ring.
-
Aldehyde Proton: A singlet at a characteristic downfield chemical shift (around δ 10.0 ppm).
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group (around δ 3.9 ppm).
The integration of these signals should correspond to the expected proton ratios. Any additional signals may indicate the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular weight is approximately 243.05 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.
Potential Impurities and Their Origins
Understanding the potential impurities in this compound is crucial for troubleshooting synthetic issues and for developing robust purification methods. The impurity profile is often a reflection of the synthetic route used in its manufacture.
Common Synthetic Pathways
Two primary synthetic routes to this compound are described in the literature:
-
From 3-bromo-5-formylbenzoic acid: This involves the esterification of the carboxylic acid, typically using methanol in the presence of an acid catalyst such as sulfuric acid.[2]
-
From dimethyl 5-bromoisophthalate: This route involves the selective reduction of one of the methyl ester groups to an aldehyde.
Likely Impurities Based on Synthetic Route
-
From Route 1 (Esterification):
-
Unreacted 3-bromo-5-formylbenzoic acid: Incomplete esterification can lead to the presence of the starting carboxylic acid. This acidic impurity can be problematic in subsequent reactions.
-
Byproducts of side reactions: Depending on the reaction conditions, side reactions such as the formation of ethers from methanol could potentially occur, although this is less common under standard esterification conditions.
-
-
From Route 2 (Selective Reduction):
-
Unreacted dimethyl 5-bromoisophthalate: Incomplete reduction will result in the presence of the starting diester.
-
Over-reduction product (methyl 3-bromo-5-(hydroxymethyl)benzoate): If the reduction is not sufficiently selective, the aldehyde can be further reduced to the corresponding alcohol.
-
The presence of these impurities can be monitored by the analytical techniques described above. For example, the presence of the starting carboxylic acid from Route 1 would be evident by a broad singlet in the ¹H NMR spectrum and a corresponding peak in an HPLC chromatogram.
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its commercial availability, purity specifications, and the analytical methods for its characterization is essential for its effective use. Researchers and drug development professionals should implement a rigorous quality control process for this intermediate to ensure the integrity and reproducibility of their synthetic endeavors. By carefully considering the potential impurities arising from different synthetic routes and employing appropriate analytical techniques, the risks associated with using this versatile reagent can be effectively mitigated, paving the way for the successful development of new chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 3-bromo-5-formylbenzoate
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. These cyclic compounds form the core of a vast number of pharmaceuticals, owing to their diverse pharmacological activities and ability to engage with biological targets in a specific manner. "Methyl 3-bromo-5-formylbenzoate" (CAS No: 377734-27-5) has emerged as a highly valuable and versatile building block for the construction of a wide array of heterocyclic systems.[1][2] Its unique trifunctional nature, featuring an electrophilic aldehyde, a synthetically malleable bromo substituent, and a methyl ester, provides multiple reaction handles for creative and efficient synthetic strategies.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of various heterocyclic compounds. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, offering a practical resource for the synthesis of novel molecular entities with therapeutic potential.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material's properties is crucial for safe and effective handling in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO₃ | [2] |
| Molecular Weight | 243.05 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 377734-27-5 | [2] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.
Synthetic Transformations of the Formyl Group
The aldehyde functionality of this compound is a primary site for a variety of synthetic transformations, enabling the construction of diverse heterocyclic rings and other valuable intermediates.
Protocol 1: Synthesis of Methyl 3-bromo-5-vinylbenzoate via Wittig Reaction
The conversion of the formyl group to a vinyl group via the Wittig reaction is a fundamental transformation that introduces a new reactive handle for subsequent cyclization or cross-coupling reactions.
Reaction Scheme:
Caption: Wittig olefination of this compound.
Experimental Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide portionwise.
-
Stir the resulting yellow ylide solution at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-bromo-5-vinylbenzoate.
This protocol is adapted from a similar transformation described in patent literature.[3]
Protocol 2: Synthesis of Pyridazinones via Condensation with Hydrazine
Pyridazinones are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of the formyl group with hydrazine hydrate is a key step in the construction of the pyridazinone ring.
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative.
Experimental Protocol:
-
To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyridazinone product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
This is a representative protocol based on the well-established reaction of aldehydes with hydrazine to form pyridazinones.
Protocol 3: Synthesis of Isoxazoles via Condensation with Hydroxylamine
Isoxazoles are five-membered heterocycles containing nitrogen and oxygen atoms, which are present in several approved drugs. The reaction of the formyl group with hydroxylamine hydrochloride provides a direct route to the isoxazole core.
Reaction Scheme:
Caption: Formation of an isoxazole derivative.
Experimental Protocol:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure isoxazole derivative.
This protocol is based on the standard synthesis of isoxazoles from aldehydes and hydroxylamine.
Synthetic Transformations Involving the Bromo Group
The bromo substituent on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Systems
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl linkages, which are common motifs in pharmaceuticals. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the benzoate ring.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a degassed mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution, add this compound, the desired arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the biaryl product.
Tandem and Multicomponent Strategies
The dual reactivity of this compound allows for the design of elegant tandem or multicomponent reactions to rapidly build molecular complexity.
Application Note: A Strategy for Fused Heterocycle Synthesis
A powerful strategy for the synthesis of complex, fused heterocyclic systems involves a sequential Suzuki coupling followed by an intramolecular cyclization.
-
Suzuki Coupling: The bromo group of this compound is first reacted with a suitable boronic acid derivative that also contains a nucleophilic group (e.g., an amino or hydroxyl group) ortho to the boronic acid.
-
Intramolecular Cyclization: The resulting biaryl intermediate, now possessing the formyl group and the appended nucleophile in close proximity, can undergo an intramolecular cyclization to form a fused heterocyclic system, such as a quinoline or a benzoxepine derivative.
This approach allows for the modular synthesis of a library of fused heterocycles by simply varying the boronic acid coupling partner.
Conceptual Workflow:
Caption: Conceptual workflow for fused heterocycle synthesis.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its orthogonal reactive sites—the formyl group and the bromo substituent—can be selectively manipulated to achieve a variety of synthetic outcomes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block in the discovery and development of new chemical entities with potential therapeutic applications. The continued exploration of its reactivity in novel cyclization and multicomponent reactions is a promising avenue for future research in heterocyclic chemistry.
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021105091A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
Application Note: Methyl 3-bromo-5-formylbenzoate - A Versatile Trifunctional Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Trifunctional Scaffolds
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for complex molecular architectures continues to grow. Building blocks that offer multiple, orthogonally reactive sites are invaluable tools for the efficient construction of these target molecules. Methyl 3-bromo-5-formylbenzoate (CAS No: 377734-27-5) has emerged as a preeminent example of such a scaffold.[1][2] This trifunctional aromatic compound, featuring a bromine atom, an aldehyde, and a methyl ester, provides chemists with a powerful platform for sequential and selective chemical transformations.[1] The strategic 1,3,5-substitution pattern allows for the introduction of diverse functionalities, enabling the exploration of a vast chemical space from a single, readily accessible starting material.
This application note provides an in-depth guide to the synthetic utility of this compound. We will explore its key applications, provide detailed experimental protocols for cornerstone reactions, and discuss the causality behind the selection of specific reagents and conditions, thereby offering a framework for its effective implementation in research and development.
Physicochemical Properties & Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 377734-27-5 | [2][3] |
| Molecular Formula | C₉H₇BrO₃ | [1][2] |
| Molecular Weight | 243.05 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][4] |
| Storage | Room temperature, in a dry environment. | [1][3] |
Safety & Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: A Trifecta of Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The aryl bromide is a handle for metal-catalyzed cross-coupling reactions, the aldehyde is amenable to nucleophilic additions and reductive aminations, and the methyl ester can be hydrolyzed or aminated. This orthogonality allows for a high degree of control in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is often the first transformation undertaken in a synthetic sequence, as the aldehyde and ester groups are generally tolerant of the reaction conditions.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][6] The reaction of this compound with an arylboronic acid or ester provides a modular route to a wide range of substituted biphenyls. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[5][7]
-
Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne functionality by reacting the aryl bromide with a terminal alkyne.[8][9] This reaction is catalyzed by a combination of palladium and copper(I) salts and is typically carried out under mild conditions.[8][10] The resulting aryl alkynes are versatile intermediates for further transformations, including click chemistry and the synthesis of conjugated systems.
Transformations of the Aldehyde Group
The formyl group is a versatile handle for a wide array of chemical transformations, providing a gateway to diverse functional groups.
-
Reductive Amination: This reaction is one of the most important methods for the synthesis of amines. It involves the condensation of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene with high control over the geometry of the double bond.[11] The reaction with a phosphorus ylide can introduce a variety of substituted vinyl groups, providing access to stilbene-like structures and other conjugated systems.
-
Nucleophilic Additions: The aldehyde can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents to form secondary alcohols. These alcohols can then be further functionalized, for example, through oxidation to ketones or by serving as a handle for further coupling reactions.
Experimental Protocols
The following protocols are provided as representative examples of the key transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Rationale: This protocol illustrates a standard Suzuki-Miyaura coupling. Pd(PPh₃)₄ is a common and effective catalyst for this type of transformation. The mixed solvent system of toluene, ethanol, and water aids in the dissolution of both the organic and inorganic reagents, and the aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed 4:1:1 mixture of toluene/ethanol/water.
-
The reaction mixture is heated to 80 °C and stirred overnight.
-
Upon completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Reductive Amination with Morpholine
Rationale: This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly effective for reductive aminations because it is less basic and more selective than other hydride reagents like sodium borohydride, reducing the iminium ion intermediate much faster than it reduces the starting aldehyde. This minimizes the formation of the corresponding alcohol as a side product. Dichloroethane (DCE) is a common solvent for this reaction.
Procedure:
-
Dissolve this compound (1.0 eq) in dichloroethane (DCE).
-
Add morpholine (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target amine.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its three distinct functional groups can be manipulated with a high degree of selectivity, enabling the efficient construction of complex molecules. The protocols outlined in this application note for Suzuki-Miyaura coupling and reductive amination serve as a starting point for chemists looking to incorporate this powerful scaffold into their synthetic strategies. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new chemical entities with important applications in medicine and materials science.[12]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 377734-27-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. (Wittig Reagents) | BLDpharm [bldpharm.com]
- 12. nbinno.com [nbinno.com]
Palladium-catalyzed cross-coupling reactions with "Methyl 3-bromo-5-formylbenzoate"
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-5-formylbenzoate
Introduction: The Versatility of a Trifunctional Building Block
In the landscape of medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. This compound is a highly valuable trifunctional aromatic building block. Its structure incorporates an aryl bromide, a methyl ester, and a formyl group, each offering a distinct handle for synthetic manipulation. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The aldehyde and ester functionalities provide sites for subsequent derivatization, making this reagent a powerful scaffold for building diverse molecular libraries.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the critical parameters that govern reaction success, empowering researchers to leverage this versatile substrate in their synthetic campaigns.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4] This is often the rate-determining step, particularly for less reactive aryl halides.[5]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2][4] This step is often facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species to restart the cycle.[1][3]
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[7][8] It is an exceptionally powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.[9]
Causality Behind Component Selection
-
Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices. For challenging couplings or lower catalyst loadings, advanced pre-catalysts like CataCXium A Pd G3 may be uniquely effective.[8]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate both the oxidative addition and reductive elimination steps.[10][11]
-
Base: The base is critical for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6] The choice of base is crucial when working with this compound, as strong bases like NaOH or KOH can cause hydrolysis of the methyl ester. Therefore, milder inorganic bases are preferred.
-
Solvent: A mixture of an organic solvent (like toluene, 1,4-dioxane, or THF) and an aqueous base solution is standard.[5][12] This biphasic system aids in the dissolution of both the organic substrates and the inorganic base.
Data Presentation: Base Screening for Suzuki Coupling
The following table illustrates a typical outcome for a base screening experiment for the coupling of this compound with Phenylboronic acid.
| Entry | Base (2.0 eq.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 92 | Excellent yield, minimal ester hydrolysis.[13] |
| 2 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 95 | Often a robust choice for a wide range of substrates.[6] |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 97 | Highly effective, especially for difficult couplings, but more expensive.[13][14] |
| 4 | NaHCO₃ | Toluene/H₂O (4:1) | 90 | 65 | Milder base, may result in lower conversion. |
| 5 | Et₃N | Toluene | 90 | <10 | Organic amine bases are generally ineffective for Suzuki couplings.[13] |
| 6 | NaOH | Toluene/H₂O (4:1) | 90 | 75 | Significant hydrolysis of the methyl ester observed. |
Yields are illustrative and highly dependent on the specific reaction conditions and coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 243 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[16]
Heck Coupling: C-C Bonds via Olefin Arylation
The Heck reaction couples the aryl bromide with an alkene to form a substituted olefin.[17] This reaction is a powerful method for C-C bond formation and is tolerant of a wide range of functional groups, including the ester and aldehyde on our substrate.
Causality Behind Component Selection
-
Catalyst/Ligand: Palladium(II) acetate is a common precatalyst. The reaction can sometimes be run "ligandless," where the solvent or amine base may coordinate to the palladium.[18] However, for efficiency, phosphine ligands are often added.
-
Base: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to neutralize the HBr generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[19]
Experimental Protocol: Heck Coupling
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 243 mg) and palladium(II) acetate (0.03 mmol, 6.7 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL), the desired alkene (e.g., styrene, 1.5 mmol, 172 µL), and triethylamine (Et₃N, 2.0 mmol, 279 µL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.
-
Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[20] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[21]
Causality Behind Component Selection
-
Catalyst System: A combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used. The palladium facilitates the main cross-coupling cycle, while the copper activates the alkyne.
-
Base: An amine base like triethylamine or diisopropylamine is essential. It acts as both the base and often as the solvent.
-
Solvent: Anhydrous THF or DMF is often used in conjunction with the amine base.
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
Vessel Preparation: In a flame-dried flask under Argon, dissolve this compound (1.0 mmol, 243 mg) in a mixture of anhydrous THF (8 mL) and triethylamine (2 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).
-
Degassing: Bubble Argon through the solution for 10 minutes to ensure it is fully deoxygenated.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 2-8 hours), as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography to obtain the desired aryl alkyne.[22]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[23] This reaction has become indispensable for synthesizing anilines and their derivatives, which are core structures in many pharmaceuticals.[14][23]
Causality Behind Component Selection
-
Catalyst/Ligand: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) or N-heterocyclic carbenes (NHCs).[24] These ligands are crucial for promoting the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[14] Base selection is critical and often needs to be optimized for the specific amine coupling partner.
-
Solvent: Anhydrous, non-polar aromatic solvents like toluene or ethereal solvents like 1,4-dioxane are preferred.
Experimental Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the ligand (e.g., XPhos, 0.08 mmol, 38.1 mg).
-
Reagent Addition: Add the catalyst/ligand mixture, followed by this compound (1.0 mmol, 243 mg) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line under Argon.
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL), followed by the amine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C for 8-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
General Laboratory Practices and Safety Precautions
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air.[25] Many ligands are also air-sensitive. Performing reactions under an inert atmosphere of Argon or Nitrogen is crucial for reproducibility and catalyst longevity.[26]
-
Reagent Purity: The purity of solvents and reagents is critical. Use of anhydrous, degassed solvents is highly recommended, especially for Buchwald-Hartwig and Sonogashira couplings.
-
Catalyst Handling: Palladium catalysts are toxic and can be pyrophoric, especially palladium on carbon (Pd/C) that has been used in hydrogenation reactions and contains adsorbed hydrogen.[26][27] Handle all palladium compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[28][29]
-
Waste Disposal: Dispose of heavy metal waste according to your institution's specific guidelines. Quench filtered catalyst residues carefully while still wet to prevent ignition upon drying.[26]
References
- 1. fiveable.me [fiveable.me]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 27. honrel.com [honrel.com]
- 28. rtong.people.ust.hk [rtong.people.ust.hk]
- 29. chemicalbook.com [chemicalbook.com]
The Versatile Role of Methyl 3-bromo-5-formylbenzoate in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Trifunctional Scaffold for Accelerated Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to the efficient exploration of chemical space and the rapid identification of novel therapeutic agents. Methyl 3-bromo-5-formylbenzoate (CAS: 377734-27-5) has emerged as a particularly valuable building block for medicinal chemists.[1][2] Its unique trifunctional nature, featuring an aromatic bromide, an aldehyde, and a methyl ester, provides three orthogonal points for chemical modification, enabling the construction of complex and diverse molecular architectures.[1] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile reagent, complete with field-proven protocols and mechanistic insights.
The strategic placement of the bromo, formyl, and methoxycarbonyl groups on the benzene ring allows for a sequential and controlled diversification of the molecular core. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, the aldehyde facilitates the introduction of various substituents via reductive amination or other carbonyl chemistries, and the ester provides a site for amide bond formation or further functional group transformations. This inherent versatility makes this compound a powerful tool in the synthesis of targeted libraries for various drug discovery programs, including the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 377734-27-5 | [2] |
| Molecular Formula | C₉H₇BrO₃ | [2] |
| Molecular Weight | 243.05 g/mol | [2] |
| Appearance | Solid | [1] |
| Storage | Room temperature, dry | [1] |
Core Synthetic Applications and Protocols
The true power of this compound lies in its ability to participate in a variety of high-yield and functional group-tolerant reactions. The following sections detail the most critical transformations and provide robust protocols for their execution.
Palladium-Catalyzed Cross-Coupling Reactions: Building Bi-aryl and Alkynyl Scaffolds
The aryl bromide moiety is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for forming bi-aryl structures, a common motif in kinase inhibitors.[3][4] this compound serves as a key precursor in the synthesis of Janus Kinase (JAK) inhibitors, which are crucial therapeutics for autoimmune diseases and myeloproliferative neoplasms.[5][6][7] The pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in many JAK inhibitors, can be coupled with a phenyl group derived from this building block.[8][9]
Protocol 1: Synthesis of Methyl 5-(3-cyanophenyl)-3-formylbenzoate for JAK Inhibitor Precursors
This protocol is adapted from patent literature describing the synthesis of key intermediates for JAK inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
3-Cyanophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
To a reaction flask, add 3-cyanophenylboronic acid and sodium bicarbonate.
-
Add a solution of this compound in DMF.
-
Add additional DMF and water to the mixture.
-
Seal the flask and replace the internal atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add palladium(II) acetate to the flask.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl product.
Expert Insight: The choice of a bicarbonate base is crucial here as it is mild enough to avoid hydrolysis of the methyl ester, a common side reaction with stronger bases like hydroxides. The DMF/water solvent system ensures the solubility of both the organic and inorganic reagents.
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, creating aryl-alkyne structures that are prevalent in many biologically active molecules, including some kinase and GPCR modulators.[10][11] This reaction introduces a rigid alkynyl linker, which can be valuable for probing binding pockets and optimizing ligand-receptor interactions.
Protocol 2: General Protocol for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine. Stir for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion (monitor by TLC).
-
Once complete, cool the mixture and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: The use of a copper(I) co-catalyst is standard in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] A copper-free variant can also be employed, which can be advantageous in later-stage drug synthesis to avoid copper contamination.[6]
Reductive Amination: A Versatile Tool for Amine Synthesis
The aldehyde functionality of this compound is a versatile handle for introducing a wide array of amine-containing substituents via reductive amination.[12][13] This reaction is a cornerstone of medicinal chemistry for building diversity into molecular libraries.
Protocol 3: General Protocol for Reductive Amination
This protocol outlines a one-pot procedure for the reductive amination of this compound with a primary or secondary amine.[12]
Workflow Diagram:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and the amine in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[12] The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine and accelerating the formation of the imine or iminium ion intermediate.[13]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[13][14] This reaction can be employed on the aryl bromide of this compound to introduce a variety of amine-containing fragments, which are common in many drug classes.
Protocol 4: General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.[13]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene, this compound, and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the success of the Buchwald-Hartwig amination. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the final product.[14] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.
Applications in Drug Discovery Case Studies
Case Study 1: Synthesis of Rho Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) is a promising therapeutic target for a range of cardiovascular diseases, including hypertension.[15][16] Several ROCK inhibitors feature a substituted benzamide core, which can be synthesized from precursors derived from this compound.[17] The formyl group can be converted to an amine via reductive amination, and the ester can be hydrolyzed and coupled with a desired amine to form the final benzamide product.
Case Study 2: Allosteric Modulators of G Protein-Coupled Receptors (GPCRs)
Allosteric modulators of GPCRs offer a promising therapeutic strategy with the potential for greater selectivity and a more favorable side-effect profile compared to traditional orthosteric ligands.[18][19] The synthesis of 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators has been reported, highlighting the utility of substituted benzoic acid scaffolds in this area.[20] this compound provides a versatile starting point for accessing such scaffolds through the sequential functionalization of its three reactive sites.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, making it an ideal scaffold for the synthesis of compound libraries for drug discovery. The robust and well-established protocols for Suzuki-Miyaura coupling, Sonogashira coupling, reductive amination, and Buchwald-Hartwig amination enable chemists to efficiently construct complex molecules with a wide range of biological targets, from kinases to GPCRs. As the demand for novel and diverse chemical matter continues to grow, the utility of such strategically designed building blocks will only become more pronounced.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Methyl 3-bromo-5-formylbenzoate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Building Block
In the continuous quest for novel and effective agrochemicals, the strategic design and synthesis of complex organic molecules are paramount. Methyl 3-bromo-5-formylbenzoate, a trifunctional aromatic compound, has emerged as a valuable and versatile starting material in the synthesis of a new generation of pesticides. Its unique molecular architecture, featuring an ester, an aldehyde, and a bromine atom on a central benzene ring, offers multiple reaction sites for chemists to elaborate upon. This allows for the construction of diverse and intricate molecular scaffolds with potent biological activities. This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, detailing key chemical transformations and providing experimentally-derived protocols for its application. We will explore its role in the synthesis of advanced heteroaryl-triazole pesticides, highlighting the causality behind experimental choices to provide researchers with both practical guidance and a deeper understanding of the underlying chemical principles.
Core Attributes of this compound as a Synthetic Intermediate
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. This allows for a programmed, stepwise modification of the molecule, enabling the construction of complex target structures with high precision.
| Functional Group | Key Chemical Transformations | Significance in Agrochemical Synthesis |
| Formyl (Aldehyde) | Wittig Reaction, Reductive Amination, Knoevenagel Condensation, Aldol Condensation | Introduction of carbon-carbon double bonds and nitrogen-containing moieties, crucial for building the core structures of many bioactive molecules. |
| Bromo | Suzuki-Miyaura Coupling, Heck Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Formation of carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the core aromatic ring to other cyclic or acyclic fragments, a common strategy in pesticide design. |
| Methyl Ester | Saponification, Amidation, Reduction | Modification of this group can influence the solubility, stability, and transport of the final agrochemical within the target organism. |
Application in the Synthesis of Heteroaryl-Triazole Pesticides: A Case Study
One of the most significant applications of this compound is in the synthesis of novel heteroaryl-triazole compounds, a class of molecules known for their broad-spectrum pesticidal activity, including fungicidal, insecticidal, and herbicidal properties.[1][2][3][4][5][6][7][8][9][10] The synthetic strategy often involves an initial modification of the formyl group, followed by a cross-coupling reaction at the bromine position to introduce the heteroaryl-triazole moiety.
Synthetic Pathway Overview
The following diagram illustrates a common synthetic route from this compound to a key intermediate for heteroaryl-triazole pesticides.
Caption: Synthetic route from this compound to a heteroaryl-triazole agrochemical.
Experimental Protocol 1: Wittig Reaction for the Synthesis of Methyl 3-bromo-5-vinylbenzoate
This protocol details the conversion of the formyl group of this compound to a vinyl group via a Wittig reaction, a crucial first step in the synthesis of certain heteroaryl-triazole pesticides.[11]
Rationale: The Wittig reaction is a reliable and high-yielding method for olefination of aldehydes and ketones.[12] The choice of methyltriphenylphosphonium iodide as the Wittig salt and sodium tert-butoxide as the base is a common and effective combination for generating the necessary ylide in situ. Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate both the phosphonium salt and the organic substrate, and its relatively low boiling point facilitates easy removal during work-up. The reaction is performed at a low temperature initially to control the exothermic addition of the base and then allowed to warm to room temperature to ensure complete reaction.
Materials:
-
This compound
-
Methyltriphenylphosphonium iodide
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Suspend methyltriphenylphosphonium iodide (1.15 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add sodium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
-
Stir the resulting ylide solution at 0-5 °C for 30 minutes.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-bromo-5-vinylbenzoate.
Subsequent Transformation: Suzuki-Miyaura Coupling
The resulting Methyl 3-bromo-5-vinylbenzoate is a key intermediate that can undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of heteroaryl-triazole moieties, which are often the source of the final product's biological activity. The choice of the specific heteroaryl boronic acid or ester, palladium catalyst, ligand, and base is critical for achieving high yields and purity in this step.
Application in the Synthesis of Janus Kinase (JAK) Inhibitor Precursors
While primarily developed as pharmaceuticals, Janus Kinase (JAK) inhibitors have been explored for their potential as pesticides.[15][16] this compound serves as a starting material for the synthesis of precursors to these complex molecules through a reductive amination reaction.
Synthetic Pathway Overview
The following diagram illustrates the initial step in the synthesis of a JAK inhibitor precursor from this compound.
Caption: Reductive amination of this compound for JAK inhibitor synthesis.
Experimental Protocol 2: Reductive Amination for the Synthesis of Methyl 3-bromo-5-((dimethylamino)methyl)benzoate
This protocol outlines the reductive amination of this compound with dimethylamine.
Rationale: Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[17][18][19] The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride is a particularly useful reagent for this transformation as it is selective for the reduction of iminium ions in the presence of the starting aldehyde and is less sensitive to moisture than other hydride reagents. Dichloromethane is a common solvent for this reaction as it is inert and effectively solubilizes the reactants.
Materials:
-
This compound
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add a solution of dimethylamine in THF (2.0 M, 2 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex and potent pesticidal molecules. The protocols detailed in this application note for the Wittig reaction and reductive amination provide a solid foundation for researchers to explore the synthesis of novel heteroaryl-triazole and other classes of agrochemicals. The continued exploration of the reactivity of this intermediate, particularly in combination with modern cross-coupling technologies, will undoubtedly lead to the discovery of new and more effective crop protection agents.
References
- 1. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. WO2021105091A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Protocol for the Reductive Amination of Methyl 3-bromo-5-formylbenzoate: A Key Transformation for Novel Amine Scaffolds
An Application Note for Drug Development Professionals
Abstract
Reductive amination stands as a cornerstone of modern medicinal chemistry, providing an efficient and reliable method for the synthesis of primary, secondary, and tertiary amines.[1][2][3][4] This application note presents a detailed protocol for the reductive amination of Methyl 3-bromo-5-formylbenzoate, a versatile building block for pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, provide a step-by-step experimental procedure, and offer key insights for troubleshooting and optimization. The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high functional group tolerance and excellent yields, making this transformation highly amenable to the synthesis of complex drug candidates.[1][5][6]
Introduction and Strategic Importance
The synthesis of amines is a frequent and critical task in drug discovery, as the amine functional group is a key pharmacophore in a vast array of biologically active molecules.[3][4] Reductive amination, which forges a carbon-nitrogen bond in a one-pot reaction from a carbonyl compound and an amine, is often the preferred method over alternatives like direct alkylation, which can be plagued by issues of overalkylation.[7][8]
The target substrate, This compound , is a particularly valuable starting material. Its structure contains three distinct points for diversification: the formyl group for amination, the bromo substituent for cross-coupling reactions (e.g., Suzuki, Heck), and the methyl ester for potential hydrolysis and amide bond formation. This makes it an ideal scaffold for generating diverse libraries of compounds for high-throughput screening.
This guide provides a robust and validated protocol for the conversion of the aldehyde moiety into a wide range of substituted amines, opening the door to novel chemical entities for drug development programs.
Mechanism and Rationale for Reagent Selection
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that is reactive enough to reduce the iminium ion intermediate but not so powerful that it reduces the starting aldehyde before it can react with the amine.
The Reaction Pathway
The transformation proceeds through a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily dehydrates to form an imine. The imine, in equilibrium with its protonated form (the iminium ion), is the key electrophile for the reduction step.[9][10]
-
Hydride Reduction: A hydride reagent then selectively reduces the C=N double bond of the iminium ion to yield the final amine product.
Caption: General mechanism for reductive amination.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
For this protocol, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the recommended reducing agent. The rationale for this choice is multi-faceted:
-
Chemoselectivity: STAB is a mild hydride donor. The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the borohydride.[5] This makes it highly selective for the reduction of the protonated iminium ion over the starting aldehyde or ketone, minimizing the formation of the corresponding alcohol byproduct.[1][5]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require acidic conditions that might compromise sensitive functional groups. While a small amount of acetic acid can be used as a catalyst, it is often unnecessary for aldehydes.[6]
-
Broad Substrate Scope: STAB is compatible with a wide variety of functional groups, including esters, nitro groups, and halogens, which are present in our substrate.[6][7]
-
Safety and Handling: It is a stable, commercially available solid that is safer and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[1]
Detailed Experimental Protocol
This protocol provides a general method for the reaction of this compound with a generic primary amine. Molar equivalents should be adjusted based on the specific amine used.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 377734-27-5 | 243.05 | Starting aldehyde.[11] |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | Nucleophile. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Mild and selective reducing agent.[1][5] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous, preferred solvent.[5][6] |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Used for aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction and chromatography solvent. |
| Hexane | 110-54-3 | 86.18 | Chromatography solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the primary amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the solution portion-wise over 5 minutes. Note: The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1 to 4 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure secondary amine product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation, especially if the amine is weakly basic.[5][6]
-
Formation of Alcohol Byproduct: The presence of significant alcohol byproduct (from reduction of the starting aldehyde) suggests the STAB was added too quickly or that the reaction was not anhydrous. Ensure all glassware is dry and use anhydrous solvents.
-
Dialkylation with Primary Amines: While STAB minimizes this side reaction, using a slight excess of the aldehyde (1.1 eq) relative to the primary amine (1.0 eq) can further suppress the formation of the tertiary amine byproduct.[6]
-
Purification Challenges: The polarity of the final amine product can vary significantly. A preliminary TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for determining the optimal conditions for column chromatography.
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination of this compound using sodium triacetoxyborohydride. The mild conditions, high chemoselectivity, and broad functional group tolerance make this method exceptionally well-suited for applications in medicinal chemistry and drug discovery. By following this detailed procedure, researchers can efficiently synthesize a diverse range of novel amine-containing scaffolds, accelerating the identification of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Olefination of Methyl 3-bromo-5-formylbenzoate via the Wittig Reaction
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction for the olefination of methyl 3-bromo-5-formylbenzoate. This substrate, possessing both an electron-withdrawing ester and a moderately deactivating bromo group, presents unique considerations for reaction optimization. This guide delves into the mechanistic underpinnings of the Wittig reaction, offers strategic insights into experimental design, and provides a detailed, step-by-step protocol for the synthesis of methyl 3-bromo-5-vinylbenzoate derivatives. Furthermore, it discusses the merits of the Horner-Wadsworth-Emmons reaction as a viable alternative for achieving high (E)-alkene selectivity.
Introduction: The Wittig Reaction in Modern Synthesis
The Wittig reaction, a cornerstone of organic synthesis, facilitates the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3] Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the way chemists approach the synthesis of alkenes.[4] The reaction's power lies in its regioselectivity, where the double bond is unambiguously formed at the site of the original carbonyl group.[5] This guide will focus on the practical application of this reaction to this compound, a substrate relevant in the synthesis of complex organic molecules and pharmaceutical intermediates.
Mechanistic Considerations for this compound
The mechanism of the Wittig reaction is generally understood to proceed through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[2][4][6] This four-membered ring intermediate subsequently collapses to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is a major driving force for the reaction.[4][7]
For this compound, the presence of electron-withdrawing groups (the ester and bromo functionalities) on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased reactivity is generally favorable for the initial nucleophilic attack by the phosphorus ylide.
The Role of the Ylide: Stabilized vs. Non-Stabilized
The nature of the phosphorus ylide is a critical determinant of the reaction's outcome, particularly its stereoselectivity.[5][7]
-
Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[1][2][4]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are less reactive due to resonance delocalization.[4][8] These ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[1][7][8]
Given the substrate, the choice of ylide will dictate the structure of the resulting vinylbenzoate derivative. For the synthesis of a simple terminal alkene (methyl 3-bromo-5-vinylbenzoate), a non-stabilized ylide such as methylenetriphenylphosphorane (Ph₃P=CH₂) is required.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the Wittig olefination of this compound.
Caption: Workflow for the Wittig olefination of this compound.
Detailed Experimental Protocol: Synthesis of Methyl 3-bromo-5-vinylbenzoate
This protocol details the synthesis of methyl 3-bromo-5-vinylbenzoate using a non-stabilized ylide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (or Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly transfer the aldehyde solution to the freshly prepared ylide solution via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure methyl 3-bromo-5-vinylbenzoate.
-
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several key checkpoints:
-
In-process monitoring: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting aldehyde. This avoids unnecessary side reactions and simplifies purification.
-
Purification: The use of column chromatography is essential for the removal of the triphenylphosphine oxide byproduct, which can be challenging to separate otherwise.[9] The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For syntheses requiring high (E)-alkene selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction.[9][10][11] The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[10][12]
Key Advantages of the HWE Reaction:
-
High (E)-selectivity: The HWE reaction almost exclusively yields the (E)-alkene.[10][11][13]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by aqueous extraction, often eliminating the need for column chromatography.[9][10][11]
The following diagram illustrates the key mechanistic steps of the HWE reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. differencebetween.com [differencebetween.com]
Applikations- und Protokollhandbuch: Strategische Derivatisierung von Methyl-3-brom-5-formylbenzoat für Struktur-Aktivitäts-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument dient als umfassender Leitfaden für die strategische chemische Modifikation von Methyl-3-brom-5-formylbenzoat, einem vielseitigen Baustein für die Entwicklung von fokussierten Substanzbibliotheken zur Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR). Als Senior Application Scientist liegt der Fokus dieser Anleitung nicht nur auf der reinen Protokollauflistung, sondern auf der Vermittlung der wissenschaftlichen Logik und der praktischen Erwägungen, die hinter den experimentellen Entscheidungen stehen.
Einleitung: Die strategische Bedeutung von Methyl-3-brom-5-formylbenzoat in der medizinischen Chemie
Methyl-3-brom-5-formylbenzoat (CAS: 377734-27-5) ist ein hochfunktionalisiertes aromatisches Molekül, das als idealer Ausgangspunkt für die systematische Erforschung des chemischen Raums um ein Leitgerüst dient.[1] Seine drei unterscheidbaren funktionellen Gruppen – der Aldehyd, das Arylbromid und der Methylester – bieten orthogonale Angriffspunkte für eine selektive Derivatisierung. Diese Eigenschaft ist von unschätzbarem Wert in der medizinischen Chemie, wo das Ziel darin besteht, durch gezielte Modifikationen die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften einer Leitstruktur zu optimieren.[2][3][4][5]
Die 1,3,5-Substitutionsmuster des Benzolrings bieten eine rigide Plattform, die es ermöglicht, die räumliche Anordnung der eingeführten Substituenten präzise zu steuern. Dies ist entscheidend für das Verständnis der Interaktionen zwischen dem Molekül und seinem biologischen Zielprotein.[6]
-
Der Formylrest (Aldehyd): Dient als "Ankerpunkt" für die Einführung einer Vielzahl von funktionellen Gruppen durch Reaktionen wie reduktive Aminierung, Wittig-Olefinierung oder die Bildung von Schiff'schen Basen.[7] Diese Modifikationen erlauben die Untersuchung von Wasserstoffbrückenbindungen, ionischen Interaktionen oder hydrophoben Kontakten.
-
Das Bromatom: Ist ein idealer Reaktionspartner für palladiumkatalysierte Kreuzkupplungsreaktionen.[8] Reaktionen wie die Suzuki-, Buchwald-Hartwig- oder Sonogashira-Kupplung ermöglichen die Einführung von Aryl-, Heteroaryl-, Amino- oder Alkinylresten und damit die Erkundung größerer sterischer Räume und π-π-Wechselwirkungen.[9][10][11]
-
Der Methylester: Kann hydrolysiert werden, um eine Carbonsäure zu erzeugen, die als wichtiger Wasserstoffbrücken-Donor und -Akzeptor oder als Anker für Amidkupplungen dienen kann. Alternativ kann er zu einem Alkohol reduziert werden.
Die strategische Kombination von Derivatisierungen an diesen drei Positionen ermöglicht die Erstellung einer fokussierten Bibliothek von Analoga, die systematisch die für die biologische Aktivität entscheidenden strukturellen Merkmale untersucht.[12][]
Strategische Planung der Derivatisierung: Chemoselektivität und Reaktionsreihenfolge
Die erfolgreiche Synthese einer diversen Bibliothek aus Methyl-3-brom-5-formylbenzoat erfordert eine sorgfältige Planung der Reaktionsreihenfolge, um unerwünschte Nebenreaktionen zu vermeiden. Die drei funktionellen Gruppen weisen unterschiedliche Reaktivitäten und Stabilitäten unter verschiedenen Reaktionsbedingungen auf.
// Connections Start -> A1 [label="Bevorzugt für\nempfindliche Kupplungspartner"]; A1 -> A2; A2 -> A3; A3 -> End [style=dashed];
Start -> B1 [label="Allgemein robuster;\nAldehyd kann reagieren"]; B1 -> B2; B2 -> B3; B3 -> End [style=dashed];
// Annotations note_A [label="Vorteil: Aldehyd wird früh in eine\nstabilere Gruppe umgewandelt.", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; note_B [label="Vorsicht: Einige Kupplungsbedingungen\n(z.B. starke Basen) können den\nAldehyd beeinflussen.", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; A1 -> note_A [style=invis]; B1 -> note_B [style=invis]; }
Abbildung 1: Logischer Arbeitsablauf für die Derivatisierung.
Weg A: Modifikation des Aldehyds als erster Schritt Dieser Weg ist oft vorzuziehen, da der Aldehyd die reaktivste Gruppe ist und unter den Bedingungen einiger Kreuzkupplungsreaktionen (z.B. hohe Temperaturen oder starke Basen) unerwünschte Nebenreaktionen eingehen kann. Die Umwandlung des Aldehyds, beispielsweise in ein sekundäres Amin durch reduktive Aminierung, führt zu einer stabileren Zwischenstufe für nachfolgende Reaktionen.
Weg B: Modifikation des Bromatoms als erster Schritt Dieser Ansatz ist ebenfalls machbar, erfordert jedoch eine sorgfältige Auswahl der Kreuzkupplungsbedingungen, die mit der Aldehydgruppe kompatibel sind. Moderne Katalysatorsysteme für Suzuki- oder Buchwald-Hartwig-Reaktionen ermöglichen oft milde Reaktionsbedingungen bei Raumtemperatur, die die Aldehydfunktion tolerieren.[14][15]
Stabilität des Methylesters: Der Methylester ist unter den meisten Bedingungen für die reduktive Aminierung und viele Kreuzkupplungsreaktionen stabil. Starke Basen (z.B. n-Butyllithium, das manchmal in Wittig-Reaktionen verwendet wird) oder längere Erhitzung unter basischen oder sauren Bedingungen können jedoch zur Hydrolyse führen. Die Verwendung von milderen Basen wie Kaliumcarbonat oder organischen Basen ist daher zu bevorzugen.
Experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher werden ermutigt, diese basierend auf dem spezifischen Substrat und den gewünschten Ergebnissen zu optimieren.
Modifikation der Formylgruppe
Die reduktive Aminierung ist eine der wichtigsten Methoden zur Herstellung von Aminen und bietet eine robuste Möglichkeit, diverse Amine an das aromatische Gerüst zu knüpfen.[2] Die Reaktion verläuft über die Bildung eines intermediären Imins, das in situ reduziert wird. Die Verwendung von Natriumtriacetoxyborhydrid [NaBH(OAc)₃] als Reduktionsmittel ist besonders vorteilhaft, da es mild genug ist, um den Aldehyd nicht anzugreifen, aber reaktiv genug, um das gebildete Iminiumion effizient zu reduzieren.[16]
Materialien:
-
Methyl-3-brom-5-formylbenzoat
-
Gewünschtes primäres oder sekundäres Amin (1.1 Äquivalente)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)
-
Essigsäure (katalytische Menge)
Prozedur:
-
Lösen Sie Methyl-3-brom-5-formylbenzoat (1.0 Äquivalent) in DCM in einem geeigneten Rundkolben.
-
Fügen Sie das Amin (1.1 Äquivalente) und eine katalytische Menge Essigsäure (ca. 0.1 Äquivalente) hinzu. Die Essigsäure katalysiert die Bildung des Imins.
-
Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise unter Rühren hinzu. Die portionsweise Zugabe kontrolliert eine mögliche Gasentwicklung.
-
Lassen Sie die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach Abschluss der Reaktion wird diese vorsichtig mit gesättigter Natriumbicarbonatlösung gequencht.
-
Extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie, um das gewünschte sekundäre Amin zu erhalten.
| Eingesetztes Amin | Produkt | Typische Ausbeute |
| Benzylamin | Methyl-3-brom-5-((benzylamino)methyl)benzoat | 85-95% |
| Morpholin | Methyl-3-brom-5-(morpholinomethyl)benzoat | 80-90% |
| Anilin | Methyl-3-((anilino)methyl)-5-brombenzoat | 70-85% |
Die HWE-Reaktion ist eine Modifikation der Wittig-Reaktion, die typischerweise eine hohe Selektivität für das (E)-Alken aufweist und deren Aufarbeitung oft einfacher ist, da das Phosphonat-Nebenprodukt wasserlöslich ist.[17][18][19] Sie ist besonders nützlich für die Einführung von α,β-ungesättigten Estern oder Nitrilen.
Materialien:
-
Methyl-3-brom-5-formylbenzoat
-
Geeignetes Phosphonat (z.B. Triethylphosphonoacetat) (1.2 Äquivalente)
-
Starke, nicht-nukleophile Base (z.B. Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu)) (1.2 Äquivalente)
-
Wasserfreies Tetrahydrofuran (THF)
Prozedur:
-
Suspendieren Sie Natriumhydrid (60% Dispersion in Mineralöl, 1.2 Äquivalente) in wasserfreiem THF unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Kühlen Sie die Suspension auf 0 °C und fügen Sie das Phosphonat (1.2 Äquivalente) tropfenweise hinzu. Vorsicht, Wasserstoffgasentwicklung!
-
Lassen Sie die Mischung 30 Minuten bei 0 °C rühren, bis die Gasentwicklung aufhört und eine klare Lösung des Ylids entsteht.
-
Fügen Sie eine Lösung von Methyl-3-brom-5-formylbenzoat (1.0 Äquivalent) in wasserfreiem THF tropfenweise bei 0 °C hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die DC-Analyse den vollständigen Umsatz des Aldehyds anzeigt.
-
Kühlen Sie die Reaktion wieder auf 0 °C und quenchen Sie vorsichtig durch Zugabe von Wasser.
-
Extrahieren Sie die Mischung dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte (E)-Alken zu isolieren.
Modifikation des Bromatoms durch Kreuzkupplungsreaktionen
Abbildung 2: Optionen für die Kreuzkupplung am Bromatom.
Die Suzuki-Kupplung ist eine der vielseitigsten Methoden zur Bildung von C-C-Bindungen und toleriert eine breite Palette funktioneller Gruppen.[20][21] Sie ist ideal, um Aryl- oder Heteroaryl-Einheiten einzuführen.
Materialien:
-
Brom-aromatisches Substrat (1.0 Äquivalent)
-
Aryl- oder Heteroarylboronsäure (oder -ester) (1.5 Äquivalente)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)
-
Base (z.B. wässrige 2M Kaliumcarbonatlösung) (3.0 Äquivalente)
-
Lösungsmittel (z.B. Toluol oder Dioxan)
Prozedur:
-
Geben Sie das brom-aromatische Substrat (1.0 Äquivalent), die Boronsäure (1.5 Äquivalente) und den Palladium-Katalysator in einen Schlenk-Kolben.
-
Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit einem Inertgas.
-
Fügen Sie das entgaste Lösungsmittel und die entgaste wässrige Basenlösung hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-100 °C) für 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Kühlen Sie die Mischung auf Raumtemperatur ab und verdünnen Sie sie mit Wasser und Ethylacetat.
-
Trennen Sie die Phasen und extrahieren Sie die wässrige Phase zweimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
| Boronsäure | Produkt | Typische Ausbeute |
| Phenylboronsäure | Methyl-5-R-biphenyl-3-carboxylat | 80-95% |
| Pyridin-3-boronsäure | Methyl-3-R-5-(pyridin-3-yl)benzoat | 70-85% |
| 4-Methoxyphenylboronsäure | Methyl-4'-methoxy-5-R-biphenyl-3-carboxylat | 85-98% |
Modifikation des Methylesters
Die Umwandlung des Esters in eine Carbonsäure führt eine wichtige polare Gruppe ein, die für die Interaktion mit biologischen Zielstrukturen entscheidend sein kann.
Materialien:
-
Methylester-Substrat (1.0 Äquivalent)
-
Lithiumhydroxid (LiOH) (2.0-3.0 Äquivalente)
-
Lösungsmittelgemisch (z.B. THF/Wasser 3:1)
Prozedur:
-
Lösen Sie das Ester-Substrat in dem THF/Wasser-Gemisch.
-
Fügen Sie Lithiumhydroxid hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-6 Stunden.
-
Überwachen Sie die Reaktion mittels DC, bis der Ausgangsstoff vollständig umgesetzt ist.
-
Entfernen Sie das THF im Vakuum.
-
Säuern Sie die verbleibende wässrige Lösung vorsichtig mit 1M Salzsäure auf einen pH-Wert von ca. 2-3 an.
-
Der ausfallende Feststoff (die Carbonsäure) wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet. Falls das Produkt ölig ist, wird es mit einem organischen Lösungsmittel extrahiert.
Fazit und Ausblick für SAR-Studien
Die hier vorgestellten Protokolle bieten eine robuste und flexible Plattform für die Synthese einer breiten Palette von Derivaten des Methyl-3-brom-5-formylbenzoats. Durch die systematische Anwendung dieser Methoden können Forscher eine fokussierte Bibliothek erstellen, die es ermöglicht, die Struktur-Aktivitäts-Beziehungen detailliert zu untersuchen.[22][23][24]
Die Analyse der biologischen Aktivität der synthetisierten Verbindungen im Kontext ihrer strukturellen Veränderungen (z.B. Größe, Polarität, Wasserstoffbrücken-Donator/-Akzeptor-Fähigkeit der eingeführten Substituenten) liefert entscheidende Einblicke.[25] Diese Daten sind die Grundlage für die rationale Optimierung von Leitstrukturen hin zu potenten und selektiven Wirkstoffkandidaten.[4] Die Vielseitigkeit des Ausgangsmaterials macht es zu einem wertvollen Werkzeug im iterativen Prozess des Wirkstoffdesigns.
Referenzen
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Andricopulo, A. D., & Montanari, C. A. (2005). Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. Mini Reviews in Medicinal Chemistry. --INVALID-LINK--
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Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. --INVALID-LINK--
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Harris, C. J., et al. (2011). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening. --INVALID-LINK--
-
Harris, C. J., et al. (2011). The design and application of target-focused compound libraries. PubMed. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. --INVALID-LINK--
-
Fiveable. (n.d.). Lead discovery and optimization. Fiveable. --INVALID-LINK--
-
Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. --INVALID-LINK--
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. --INVALID-LINK--
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Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery. Danaher Life Sciences. --INVALID-LINK--
-
Wiley. (n.d.). Lead Optimization for Medicinal Chemists: Pharmacokinetic Properties of Functional Groups and Organic Compounds. Wiley. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. organic-chemistry.org. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. --INVALID-LINK--
-
Sygnature Discovery. (n.d.). Compound Library Design. Sygnature Discovery. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons. PubMed Central. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. acs.org. --INVALID-LINK--
-
MySkinRecipes. (n.d.). Methyl 3-Bromo-5-formylbenzoate. MySkinRecipes. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. --INVALID-LINK--
-
Garg, N. K., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. --INVALID-LINK--
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. --INVALID-LINK--
-
AOBIOUS. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives. AOBIOUS. --INVALID-LINK--
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. --INVALID-LINK--
-
Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. scientificupdate.com. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. jocpr.com. --INVALID-LINK--
-
Teng, C. M., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
-
PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--
References
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- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. sygnaturediscovery.com [sygnaturediscovery.com]
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- 25. Functionalized Contorted Polycyclic Aromatic Hydrocarbons by a One-Step Cyclopentannulation and Regioselective Triflyloxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-bromo-5-formylbenzoate in the Synthesis of Novel Ligands: Application Notes and Protocols
Introduction: Unveiling the Potential of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the rational design of novel ligands is paramount for the development of targeted therapeutics and functional materials. Methyl 3-bromo-5-formylbenzoate, a seemingly simple aromatic compound, has emerged as a highly versatile and strategic building block for the synthesis of a diverse array of complex ligands. Its unique trifunctional nature, possessing an aldehyde, a methyl ester, and a bromine atom on a central benzene ring, offers chemists a powerful toolkit for orthogonal chemical modifications. This allows for the sequential and selective introduction of various functionalities, paving the way for the creation of intricate molecular architectures.
This guide provides an in-depth exploration of the practical applications of this compound in ligand synthesis. We will delve into the causality behind experimental choices and present detailed, field-proven protocols for the preparation of Schiff base ligands, biaryl ligands via Suzuki-Miyaura coupling, and alkynyl-substituted ligands through Sonogashira coupling. These protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable foundation for their synthetic endeavors.
Chemical Properties and Strategic Advantages
This compound (C₉H₇BrO₃, Molar Mass: 243.05 g/mol ) is a solid at room temperature and should be handled with appropriate safety precautions, as it may cause skin and eye irritation.[1] The strategic value of this molecule lies in the differential reactivity of its three functional groups:
-
The Aldehyde Group (-CHO): This group is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), a common and straightforward method for introducing nitrogen-containing heterocyclic moieties or creating ligands with specific coordination properties.
-
The Methyl Ester Group (-COOCH₃): The ester functionality offers a handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which is a crucial coordinating group for the formation of metal-organic frameworks (MOFs) and other metal complexes.[2][3][4][5] The ester can also be reduced or converted to other functional groups.
-
The Bromine Atom (-Br): As a halogen, the bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkynyl substituents at the 5-position of the benzene ring.[6][7]
This trifunctionality allows for a modular and convergent approach to ligand synthesis, where different fragments can be introduced in a controlled manner.
Application 1: Synthesis of Schiff Base Ligands
The formation of a Schiff base via the condensation of an aldehyde with a primary amine is a robust and high-yielding reaction, often proceeding under mild conditions. This makes it an ideal first step in a multi-step synthesis or a straightforward way to generate bidentate or tridentate ligands.
Protocol 1: Synthesis of Methyl 3-bromo-5-((phenylimino)methyl)benzoate
This protocol details the synthesis of a simple Schiff base ligand from this compound and aniline.
Reaction Scheme:
A schematic of Schiff base formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 243.05 | 1.0 | 243 mg |
| Aniline | 93.13 | 1.0 | 91 µL |
| Absolute Ethanol | - | - | 10 mL |
| Glacial Acetic Acid | - | catalytic | 1-2 drops |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (243 mg, 1.0 mmol) and absolute ethanol (10 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add aniline (91 µL, 1.0 mmol) to the solution, followed by the addition of 1-2 drops of glacial acetic acid as a catalyst.[8]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Methyl 3-bromo-5-((phenylimino)methyl)benzoate as a crystalline solid.
Expected Yield: >90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1620-1640 cm⁻¹) and a signal for the imine proton (-CH=N-) in the ¹H NMR spectrum (around 8.0-8.5 ppm).[8][9]
Application 2: Synthesis of Bipyridyl and Other Biaryl Ligands via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is instrumental in synthesizing biaryl ligands, which are fundamental components in catalysis, materials science, and medicinal chemistry.
Protocol 2: Synthesis of Methyl 3-formyl-5-(pyridin-2-yl)benzoate
This protocol describes the Suzuki-Miyaura coupling of this compound with 2-pyridylboronic acid to generate a bipyridyl-type ligand.
Reaction Scheme:
A schematic of Suzuki-Miyaura coupling.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 243.05 | 1.0 | 243 mg |
| 2-Pyridylboronic Acid | 122.92 | 1.2 | 147 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 6 mL |
| Ethanol | - | - | 2 mL |
| Deionized Water | - | - | 2 mL |
Procedure:
-
In a 25 mL Schlenk flask, combine this compound (243 mg, 1.0 mmol), 2-pyridylboronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene (6 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 3-formyl-5-(pyridin-2-yl)benzoate.
Expected Yield: 70-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-Br bond and the appearance of signals corresponding to the pyridyl group in the NMR spectra will confirm the successful coupling.
Application 3: Synthesis of Alkynyl-Substituted Ligands via Sonogashira Coupling
The Sonogashira coupling reaction provides a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12][13][14] This reaction is particularly useful for synthesizing rigid, linear ligands and molecular wires.
Protocol 3: Synthesis of Methyl 3-formyl-5-(phenylethynyl)benzoate
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Reaction Scheme:
A schematic of Sonogashira coupling.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 243.05 | 1.0 | 243 mg |
| Phenylacetylene | 102.13 | 1.2 | 131 µL |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 8 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
To a 25 mL Schlenk flask, add this compound (243 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 3-formyl-5-(phenylethynyl)benzoate.
Expected Yield: 75-90%
Characterization: The product should be analyzed by ¹H NMR, ¹³C NMR, and FT-IR. The presence of the alkyne is confirmed by a characteristic C≡C stretching band in the IR spectrum (around 2100-2260 cm⁻¹) and the corresponding signals in the NMR spectra.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides a gateway to a wide range of novel ligands. The orthogonal reactivity of its functional groups allows for the implementation of diverse synthetic strategies, including Schiff base formation, Suzuki-Miyaura coupling, and Sonogashira coupling. The protocols detailed in this guide offer a solid foundation for researchers to explore the full potential of this valuable intermediate.
Future applications of ligands derived from this compound are vast. In medicinal chemistry, these ligands can be used to develop novel enzyme inhibitors, receptor agonists/antagonists, and imaging agents. In materials science, they can serve as linkers for the construction of functional metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. The continued exploration of the reactivity of this trifunctional scaffold will undoubtedly lead to the discovery of new molecules with significant scientific and technological impact.
References
- 1. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for the Synthesis of Methyl 3-bromo-5-formylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, ensuring you can optimize your reaction yield and purity.
Introduction: Synthetic Strategy
The synthesis of this compound can be approached through two primary routes:
-
Route A: Electrophilic bromination of methyl 3-formylbenzoate.
-
Route B: Formylation of methyl 3-bromobenzoate.
Both the formyl (-CHO) and methyl ester (-COOCH₃) groups are meta-directing deactivators for electrophilic aromatic substitution. Therefore, in both routes, the incoming substituent is directed to the position meta to both existing groups, leading to the desired 3,5-disubstituted product. This guide will focus on troubleshooting for both synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Electrophilic Bromination of Methyl 3-formylbenzoate (Route A)
This route involves the direct bromination of commercially available or synthesized methyl 3-formylbenzoate.
A1: Low or no conversion in electrophilic bromination of a deactivated ring like methyl 3-formylbenzoate is a common issue. Here are the primary causes and troubleshooting steps:
-
Insufficiently Activated Brominating Agent: The electron-withdrawing nature of the formyl and ester groups deactivates the aromatic ring, making it less susceptible to electrophilic attack.
-
Solution: Use a stronger brominating system. While molecular bromine (Br₂) can be used, it often requires a Lewis acid catalyst to increase its electrophilicity. A common choice is iron(III) bromide (FeBr₃), which polarizes the Br-Br bond. Alternatively, a mixture of Br₂ in a strong acid like oleum or concentrated sulfuric acid can be effective. N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst can also be employed.[1]
-
-
Inadequate Reaction Temperature: The reaction may be too slow at room temperature due to the deactivated substrate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature that promotes the reaction without significant side product formation. A temperature range of 50-70°C is a reasonable starting point to explore.
-
-
Poor Catalyst Activity: The Lewis acid catalyst may be old or have absorbed moisture.
-
Solution: Use freshly opened or properly stored anhydrous FeBr₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
A2: The formation of multiple products often points to over-bromination or side reactions. Here's how to enhance selectivity:
-
Stoichiometry Control: The use of excess bromine can lead to the formation of di-brominated products, although this is less likely with a highly deactivated ring.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time, which can help minimize over-reaction.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of undesired isomers or degradation products.
-
Solution: Monitor the reaction closely using TLC or GC-MS. Once the starting material is consumed or the product concentration plateaus, quench the reaction promptly. Avoid unnecessarily high temperatures.
-
Part 2: Formylation of Methyl 3-bromobenzoate (Route B)
This route typically employs a Vilsmeier-Haack reaction to introduce the formyl group onto methyl 3-bromobenzoate.[2][3][4]
A3: Low yields in a Vilsmeier-Haack reaction can often be traced back to the quality of reagents or the reaction conditions.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the active electrophile.[3][4] Its formation and stability are crucial.
-
Solution:
-
Reagent Quality: Use high-purity, dry DMF and freshly distilled POCl₃. Old or wet reagents can significantly reduce the yield.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be carried out at a low temperature (typically 0-5°C) with slow, dropwise addition of POCl₃ to DMF. Allowing the temperature to rise can lead to reagent decomposition.
-
-
-
Deactivated Substrate: The bromine atom and the methyl ester group deactivate the ring, making it less reactive towards the relatively weak electrophilicity of the Vilsmeier reagent.[3]
-
Solution:
-
Reaction Temperature and Time: After the addition of methyl 3-bromobenzoate, the reaction may require heating to proceed at a reasonable rate. A temperature range of 60-90°C is common for deactivated substrates. Monitor the reaction progress to determine the optimal time.
-
Excess Reagents: Using a moderate excess of the Vilsmeier reagent (1.5-2.0 equivalents) can help drive the reaction to completion.
-
-
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.
-
Solution: The reaction is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution) to facilitate the hydrolysis of the iminium intermediate to the final aldehyde product.[2] Ensure the pH is carefully controlled during work-up to avoid any base-catalyzed side reactions.
-
A4: Purification of substituted benzaldehydes can be challenging due to their moderate polarity and potential for oxidation. Here are some effective purification strategies:
-
Column Chromatography: This is the most common and effective method for purifying this compound.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
-
Preventing Oxidation: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid.
-
Solution: During work-up and purification, minimize exposure to air and heat where possible. Storing the purified product under an inert atmosphere is recommended for long-term stability.
-
Experimental Protocols
Protocol 1: Bromination of Methyl 3-formylbenzoate
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add methyl 3-formylbenzoate (1 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Catalyst Addition: Add anhydrous iron(III) bromide (0.1 equivalents) to the solution.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of Methyl 3-bromobenzoate
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes.
-
Substrate Addition: Add methyl 3-bromobenzoate (1 equivalent) to the freshly prepared Vilsmeier reagent.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 70-80°C. Monitor the reaction by TLC.
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a cold aqueous solution of sodium acetate or sodium hydroxide until the pH is approximately 6-7.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Route A: Bromination | Route B: Formylation |
| Starting Material | Methyl 3-formylbenzoate | Methyl 3-bromobenzoate |
| Key Reagents | Br₂, FeBr₃ | POCl₃, DMF |
| Stoichiometry (vs. SM) | Br₂: 1.05-1.1 eq, FeBr₃: 0.1 eq | POCl₃: 1.5-2.0 eq, DMF: 3-4 eq |
| Solvent | Dichloromethane or Acetic Acid | DMF (acts as reagent and solvent) |
| Temperature | 50-70°C | 70-90°C |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 243.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 8.3-8.4 (m, 2H, Ar-H), 8.1-8.2 (m, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.5, 164.8, 138.6, 137.2, 133.5, 131.9, 123.2, 52.8 |
(Note: NMR data is predicted and should be confirmed by experimental analysis. A reference spectrum is available from ChemicalBook[5])
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Flowchart for Low Conversion in Bromination.
Caption: Simplified Mechanism of the Vilsmeier-Haack Reaction.
References
Technical Support Center: Purification of Crude "Methyl 3-bromo-5-formylbenzoate" by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 3-bromo-5-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges and optimize your purification process.
Introduction to the Purification Challenge
This compound is a key intermediate in organic synthesis, valued for its distinct functional groups—an ester, an aldehyde, and a bromine atom—that allow for diverse chemical transformations.[1] However, its purification can be challenging due to its polarity and potential for side reactions. Column chromatography is the method of choice for isolating this compound in high purity. This guide will walk you through the process, from selecting the right conditions to troubleshooting unexpected results.
Chemical Properties of this compound[2]
| Property | Value |
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 243.05 g/mol |
| Appearance | Typically a white to off-white solid |
| Polarity | Moderately polar |
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this compound. Its polar nature allows for good separation of moderately polar compounds like this compound from less polar impurities.[2] For compounds that may be sensitive to the acidic nature of silica, deactivated or neutral silica gel can be considered.[3]
Q2: How do I determine the best mobile phase (solvent system)?
A2: The key is to use Thin Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[4][5] This Rf range generally provides the best separation on a column.
A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve the desired Rf. For example, start with a 9:1 or 4:1 mixture of hexanes to ethyl acetate and gradually increase the proportion of ethyl acetate.
Q3: What are common impurities I might encounter?
A3: Impurities can vary depending on the synthetic route. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-brominated or under-brominated species: Molecules with more than one or no bromine atoms.
-
Oxidation or reduction products: The aldehyde group can be oxidized to a carboxylic acid (3-bromo-5-carboxy-benzoic acid methyl ester) or reduced to an alcohol.
-
Hydrolysis product: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-formylbenzoic acid.[6]
Q4: My compound is not moving off the baseline on the TLC plate. What should I do?
A4: If your compound has an Rf value near zero, the mobile phase is not polar enough to move it up the stationary phase.[7] You need to increase the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If you are already using a high percentage of ethyl acetate, you might consider adding a small amount of a more polar solvent like methanol.
Q5: My compound is running at the solvent front on the TLC plate. What does this mean?
A5: An Rf value close to 1 indicates that the mobile phase is too polar.[8][9] Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase for separation to occur. You should decrease the polarity of your solvent system by increasing the proportion of the non-polar solvent (e.g., hexanes).
Step-by-Step Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying crude this compound.
I. Preparation
-
TLC Analysis: As discussed in Q2, determine the optimal solvent system that gives an Rf of ~0.3 for the target compound.
-
Column Selection: Choose a column with a diameter appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Slurry Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[10]
-
Add another layer of sand on top of the packed silica.
-
Never let the column run dry.[3]
-
II. Sample Loading
There are two primary methods for loading your sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[11] Carefully add this solution to the top of the column. This method is quick but can lead to band broadening if too much solvent is used.[3]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4][11] Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase and often results in better separation.
III. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to start the elution at a steady rate. A flow rate of about 2 inches per minute is a good starting point.[4]
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of your purification.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
IV. Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the purified product (e.g., by NMR, melting point) to confirm its identity and purity.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation (Overlapping Bands)
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity difference between your compound and impurities is not being exploited. Re-optimize the mobile phase using TLC with different solvent combinations.[2] |
| Column Overloading | Too much sample was loaded onto the column.[3] Use a larger column or reduce the amount of crude material. |
| Improper Column Packing | Cracks or channels in the silica gel lead to an uneven solvent front.[3] Repack the column, ensuring a uniform slurry. |
| Sample Loaded in Too Much Solvent | This causes a broad initial band.[11] Use the minimum amount of solvent for wet loading or switch to dry loading. |
Problem 2: Tailing or Streaking of the Compound Band
| Possible Cause | Recommended Solution |
| Compound Interaction with Silica | The slightly acidic nature of silica gel can cause polar compounds to tail.[3] Consider using neutral silica gel or adding a small amount (0.1-1%) of a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) to the mobile phase. |
| Incomplete Dissolution of Sample | If the sample is not fully dissolved when loaded, it can lead to streaking.[3] Ensure complete dissolution or use the dry loading method. |
| Too High Sample Concentration | A highly concentrated band can lead to tailing. Dilute the sample slightly before loading or reduce the total amount loaded. |
Problem 3: Compound Does Not Elute from the Column
| Possible Cause | Recommended Solution |
| Mobile Phase Polarity is Too Low | The solvent system is not strong enough to move the compound. Gradually increase the polarity of the mobile phase (gradient elution).[3] |
| Compound Decomposed on the Column | This compound might be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[12] If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
Problem 4: Cracks in the Silica Bed
| Possible Cause | Recommended Solution |
| Heat of Adsorption | Adding a highly polar solvent to a dry-packed column can generate heat and cause cracks. Always pack the column as a slurry. |
| Column Ran Dry | If the solvent level drops below the top of the silica, cracks will form.[3] Always keep the silica bed covered with solvent. |
Visualizing the Workflow and Troubleshooting
General Workflow for Column Chromatography
References
- 1. This compound [myskinrecipes.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. hix.ai [hix.ai]
- 9. mastelf.com [mastelf.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: High-Purity Recrystallization of Methyl 3-bromo-5-formylbenzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our approach is grounded in established chemical principles to ensure you not only execute the protocol effectively but also understand the causality behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature but poorly at lower temperatures.[1][2] For this compound, a compound with moderate polarity due to the ester and aldehyde functionalities, along with the bromo substituent on the aromatic ring, a solvent of intermediate polarity is generally a good starting point.
Based on the principle of "like dissolves like," alcohols such as methanol or ethanol are often excellent choices for aromatic compounds.[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective for fine-tuning the solubility to achieve optimal crystal growth.[4] We recommend starting with ethanol due to its favorable boiling point and ability to dissolve a wide range of organic compounds.
Here is a summary of potential solvents and their relevant properties:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for aromatic esters. |
| Methanol | 65 | 32.7 | Higher polarity than ethanol; may require the addition of an anti-solvent. |
| Isopropanol | 82 | 18.3 | Lower polarity than ethanol; may be a good choice if ethanol is too strong a solvent. |
| Acetone | 56 | 20.7 | A strong solvent, often used in combination with a non-polar anti-solvent like hexane. |
| Toluene | 111 | 2.4 | A non-polar solvent that may be suitable for less polar impurities. |
| Hexane | 69 | 1.9 | A non-polar solvent, typically used as an anti-solvent. |
Q2: What are the most common impurities I should be aware of when purifying this compound?
A2: The impurities in your sample will largely depend on the synthetic route used to prepare this compound. However, some common impurities could include:
-
Starting materials: Unreacted starting materials, such as 3-bromobenzoic acid or its methyl ester, may be present.
-
Over- or under-brominated species: Depending on the bromination conditions, you might have species with no bromine or multiple bromine atoms on the aromatic ring.
-
Oxidation or reduction products: The aldehyde functional group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol.
-
Byproducts from the formylation step: The specific formylation reaction used can introduce its own set of byproducts.
Recrystallization is an effective method for removing these types of impurities, as they will ideally remain in the cold solvent (the mother liquor) while the pure product crystallizes out.[5]
Q3: How can I improve the yield of my recrystallization?
A3: Maximizing yield while achieving high purity is a key objective of recrystallization. Here are several strategies to improve your recovery of this compound:
-
Use the minimum amount of hot solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps more of your product dissolved even at low temperatures.[6]
-
Slow cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and can improve the overall yield.[3] Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.
-
Concentrate the mother liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating some of the solvent from the mother liquor and re-cooling.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away any adhering impurities without dissolving a significant amount of the product.[2]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of crystallizing.
Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[6]
-
Lower the crystallization temperature: If using a high-boiling point solvent, try switching to one with a lower boiling point.
-
Use a different solvent system: A mixed solvent system can sometimes prevent oiling out. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.
Problem 2: No crystals form, even after cooling in an ice bath.
Explanation: This is a common issue that can arise from several factors, including using too much solvent or the solution being supersaturated.
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.
-
-
Reduce the solvent volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize it again.[6]
-
Add an anti-solvent: If your compound is dissolved in a polar solvent, you can try adding a small amount of a non-polar anti-solvent (and vice-versa) to decrease the solubility and induce crystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the purity of your starting material.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and with heating. Ethanol is a recommended starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. In this case, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[1]
-
Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a desiccator.
Workflow Diagram: Troubleshooting Crystallization Failure
Caption: Decision-making workflow for troubleshooting common crystallization problems.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
Identifying and minimizing byproducts in "Methyl 3-bromo-5-formylbenzoate" reactions
Welcome to the technical support center for "Methyl 3-bromo-5-formylbenzoate" synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you identify and minimize byproducts in your reactions, ensuring high purity and yield of your target molecule.
Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through one of two primary routes:
-
Oxidation Route: Oxidation of a pre-existing benzylic alcohol, such as methyl 5-bromo-3-(hydroxymethyl)benzoate.
-
Esterification Route: Fischer-Speier esterification of 3-bromo-5-formylbenzoic acid with methanol.
Each route presents a unique set of challenges and potential byproducts. This guide will address specific issues you may encounter in both pathways.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My final product is contaminated with an impurity that has a similar polarity, making it difficult to separate by column chromatography.
Q: I've synthesized this compound via the oxidation of methyl 5-bromo-3-(hydroxymethyl)benzoate, and I'm struggling to remove a persistent impurity. What could this byproduct be, and how can I minimize its formation?
A: A common byproduct in this synthesis, particularly if the starting material for the hydroxymethyl compound was derived from the reduction of a dicarboxylic acid derivative, is 5-bromo-3-(hydroxymethyl)benzyl alcohol .[1] This di-alcohol is formed as a byproduct during the reduction step of a related starting material and can be carried through the synthesis if not properly removed.[1]
Causality and Prevention:
This byproduct arises from the over-reduction of the starting dicarboxylic acid or its ester. To minimize its presence, it is crucial to ensure the purity of the starting methyl 5-bromo-3-(hydroxymethyl)benzoate.
Troubleshooting Protocol: Purification of Crude 5-bromo-3-(hydroxymethyl)benzoic acid compound [1]
-
Dissolution: Dissolve the crude product containing the byproduct in an alcohol, such as methanol.
-
Aqueous Addition: Add water to the solution.
-
Liquid-Liquid Extraction: Perform an extraction with a benzene derivative like toluene or xylene. The desired mono-alcohol will preferentially move to the organic phase, leaving the more polar di-alcohol byproduct in the aqueous phase.
-
Workup: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the purified starting material for your oxidation reaction.
Issue 2: My reaction yield is low, and I suspect incomplete conversion or formation of multiple byproducts during bromination.
Q: I am preparing a precursor to my target molecule by brominating methyl 3-formylbenzoate with N-Bromosuccinimide (NBS). My yield is consistently low, and TLC analysis shows multiple spots. What are the likely side reactions, and how can I optimize the reaction?
A: When performing electrophilic aromatic bromination on an activated ring system, several side reactions can occur, leading to a mixture of products and a lower yield of the desired monobrominated product.
Potential Byproducts in Aromatic Bromination:
-
Dibrominated Products: Over-bromination can lead to the formation of dibromo-isomers. The formyl and ester groups are meta-directing, but if the reaction conditions are too harsh (e.g., high temperature, excess brominating agent), a second bromine atom can be added to the ring.
-
Positional Isomers: While the directing effects of the existing substituents favor the 3-bromo-5-formyl isomer, minor amounts of other isomers might form depending on the precise reaction conditions.
-
Unreacted Starting Material: Incomplete reaction is a common cause of low yield.
Optimization Strategies for Bromination:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, typically 0-5 °C, during the addition of the brominating agent.[2] | Bromination is an exothermic reaction. Low temperatures help to control the reaction rate and minimize over-bromination. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of NBS. | A large excess of NBS can lead to the formation of dibrominated byproducts. |
| Reaction Time | Monitor the reaction progress closely using TLC or HPLC. | Extended reaction times can increase the likelihood of side product formation. |
| Purity of NBS | Use freshly recrystallized NBS. | Impure NBS can contain bromine, which can lead to undesired side reactions. |
Experimental Protocol: Bromination of a Benzoate Derivative [2]
-
Reaction Setup: Dissolve the methyl 3-formylbenzoate in a suitable solvent like concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or HPLC.
-
Workup: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Issue 3: During my esterification reaction, I'm observing significant amounts of unreacted starting material even after prolonged reaction times.
Q: I'm synthesizing this compound via Fischer esterification of 3-bromo-5-formylbenzoic acid, but the conversion is poor. How can I drive the reaction to completion?
A: The Fischer esterification is a classic equilibrium-limited reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.
Strategies to Maximize Esterification Yield:
| Strategy | Implementation |
| Use of Excess Alcohol | Use methanol as the solvent to ensure a large excess is present. |
| Water Removal | While not always practical with low-boiling alcohols like methanol, for higher boiling alcohols, a Dean-Stark apparatus can be used to remove water as it is formed. |
| Choice of Catalyst | Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. |
Troubleshooting Protocol: Fischer-Speier Esterification
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous methanol.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid to a solution of 3-bromo-5-formylbenzoic acid in a large excess of methanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, dry, and purify by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final this compound product?
A1: Silica gel column chromatography is a highly effective method for purifying this compound from common byproducts. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[2] Recrystallization from a suitable solvent system can also be employed for further purification.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.
Q3: Can the aldehyde group in this compound be oxidized to a carboxylic acid during the reaction or workup?
A3: Yes, the formyl group is susceptible to oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. To avoid this, it is best to work under an inert atmosphere (e.g., nitrogen or argon) when possible and to use mild reaction and workup conditions.
Visualizing the Pathways and Troubleshooting
Synthetic Routes
Caption: Synthetic pathways to this compound.
Troubleshooting Workflow for Purification
References
Technical Support Center: Suzuki Coupling of Methyl 3-bromo-5-formylbenzoate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 3-bromo-5-formylbenzoate . This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this polyfunctionalized aryl bromide. The unique electronic and steric properties of this substrate, featuring both an aldehyde and a methyl ester, present specific challenges that require careful consideration of reaction parameters.
This document moves beyond standard protocols to provide in-depth, mechanistically grounded solutions to common problems, ensuring your path to the desired biaryl product is both efficient and high-yielding.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no conversion of my starting material, this compound. What are the likely causes and how can I fix it?
A1: Low conversion in the Suzuki coupling of this compound often points to suboptimal catalyst activation or catalyst inhibition. The substrate itself, being electron-deficient due to the formyl and ester groups, should readily undergo oxidative addition, which is the first step of the catalytic cycle.[1] Therefore, the bottleneck likely lies elsewhere.
Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of palladium precursor and ligand is paramount. For electron-deficient and somewhat sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expert Recommendation: Employ a more robust catalyst system. Pre-formed palladium(II) precatalysts combined with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are highly effective.[2] These ligands stabilize the monoligated Pd(0) species, which is believed to be highly active in the catalytic cycle, and accelerate both oxidative addition and reductive elimination.[2]
-
Causality: Bulky ligands promote the formation of the active 14-electron L₁Pd(0) species and prevent the formation of inactive catalyst aggregates (palladium black). Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition step.[2]
-
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
Protocol: Ensure rigorous degassing of your solvent and the reaction vessel. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
-
Catalyst Inhibition by Aldehyde Coordination: While generally compatible, the formyl group on your substrate can coordinate to the palladium center.[4] This coordination can sometimes lead to catalyst inhibition, especially with certain ligand combinations, by occupying a coordination site needed for the catalytic cycle to proceed.
-
Solution: Using a ligand with greater steric bulk can often disfavor this non-productive coordination, allowing the desired catalytic pathway to dominate.
-
Q2: My main side product is the dehalogenated starting material (Methyl 3-formyl-5-methylbenzoate). How can I prevent this?
A2: Dehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl halides. It typically arises from a competitive pathway where an intermediate arylpalladium(II) species reacts with a hydride source instead of undergoing transmetalation.
Mitigation Strategies:
-
Choice of Base and Solvent: The base and solvent system can inadvertently generate hydride species.
-
Expert Recommendation: Avoid using bases like hydroxides (NaOH, KOH) in alcoholic solvents if possible, as this combination can generate palladium-hydride species. A milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) in an aprotic solvent like dioxane or toluene is often a better choice.[5][6]
-
Rationale: Weaker bases are less likely to promote side reactions that lead to hydride formation. Aprotic solvents are less likely to act as hydride donors compared to alcohols.
-
-
Water Management: While some water is often beneficial or necessary for the Suzuki reaction (especially with carbonate or phosphate bases), excess water or prolonged reaction times at high temperatures can promote dehalogenation.
-
Protocol: Use a carefully controlled amount of water in a biphasic system (e.g., Toluene/H₂O 10:1) or consider anhydrous conditions if dehalogenation is severe.[7]
-
Q3: I am getting good conversion, but I'm also seeing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I protect this functional group?
A3: The methyl ester in your substrate is susceptible to saponification (base-catalyzed hydrolysis), especially under the heated, basic conditions typical of many Suzuki couplings.
Chemoselectivity Enhancement:
-
Select a Milder, Less Nucleophilic Base: This is the most critical parameter to adjust.
-
Expert Recommendation: Switch from strong bases like NaOH, KOH, or even carbonates (Na₂CO₃, Cs₂CO₃) to milder options. Anhydrous potassium fluoride (KF) is an excellent choice for reactions with base-sensitive functional groups.[6][8] Potassium phosphate (K₃PO₄) also offers a good balance of reactivity and mildness.[6]
-
Causality: KF activates the boronic acid for transmetalation but is significantly less basic and nucleophilic than carbonate or hydroxide bases, thereby minimizing the attack on the ester carbonyl.[8]
-
-
Lower Reaction Temperature and Time: The rate of hydrolysis is highly temperature-dependent.
-
Optimization: If the catalytic system is active enough, try reducing the reaction temperature (e.g., from 100 °C to 80 °C) and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
-
Consider Anhydrous Conditions: Eliminating water can completely prevent hydrolysis.
-
Advanced Protocol: Use anhydrous solvents (e.g., THF, Dioxane) and a base soluble in organic media, such as potassium trimethylsilanolate (KOTMS), in conjunction with a boronic ester instead of a boronic acid.[7][9] While your substrate is not a boronic ester, the principle of using anhydrous conditions with a suitable base can be applied to minimize hydrolysis.
-
Q4: Besides dehalogenation and hydrolysis, what other side products should I be aware of? I'm seeing an extra spot on my TLC.
A4: Two other common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[9] This consumes your nucleophile and reduces the overall yield.
-
Appearance: You will observe the arene corresponding to your boronic acid as a byproduct.
-
Prevention: This side reaction is often promoted by high temperatures and aqueous basic conditions.[6] Using boronic esters (e.g., pinacol esters) which slowly hydrolyze to the active boronic acid in situ can keep the concentration of the sensitive free boronic acid low, minimizing protodeboronation.[10]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the aryl bromide.
-
Appearance: You will observe symmetrical biaryl byproducts derived from either of your starting materials.
-
Prevention: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway. Rigorous degassing is the best preventative measure. Aryl bromide homocoupling can be favored by certain ligand systems and high temperatures.
-
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound. Conditions should be further optimized based on the specific boronic acid used.
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, reliable palladium precursors. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are highly effective for challenging substrates.[2] |
| Base | K₃PO₄ (2-3 equiv) or anhydrous KF (3 equiv) | K₃PO₄ provides a good balance of activity and mildness. KF is ideal for protecting the ester group from hydrolysis.[6] |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (4:1) | Aprotic solvents with minimal water are preferred to reduce side reactions. |
| Temperature | 80-100 °C | Start at the lower end to minimize ester hydrolysis and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling side reactions.[9] |
Experimental Protocols & Workflows
Protocol 1: General Procedure using K₃PO₄
This protocol is a robust starting point for coupling with various arylboronic acids.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Loading: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.
-
Atmosphere Inerting: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 10:1, to make a 0.1 M solution based on the aryl bromide) via syringe.[3][11]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow
References
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Stability of "Methyl 3-bromo-5-formylbenzoate" under acidic or basic conditions
Welcome to the technical support guide for Methyl 3-bromo-5-formylbenzoate (MBFB). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity, particularly under acidic and basic conditions. Our goal is to provide you with the expert insights needed to ensure the integrity of your reactions and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a trifunctional molecule, and its stability is dictated by the reactivity of its three key functional groups: a methyl ester, an aromatic aldehyde, and a brominated phenyl ring.
-
Under Basic Conditions: The molecule is susceptible to two primary reactions:
-
Saponification: The methyl ester can be rapidly hydrolyzed to the corresponding carboxylate salt.
-
Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and primary alcohol.[1][2][3]
-
-
Under Acidic Conditions: The main concern is the hydrolysis of the methyl ester back to the carboxylic acid, a reaction that is typically slower than base-mediated saponification but can be significant, especially in the presence of water and at elevated temperatures.
-
General Handling: The compound should be stored in a dry, room-temperature environment.[4] The presence of moisture can facilitate hydrolysis of the ester.
Q2: At what pH range is this compound generally stable?
Q3: Can I perform a reaction on the aldehyde without affecting the methyl ester?
Yes, this is a common synthetic challenge. Given that the ester is sensitive to both acidic and basic conditions, reactions on the aldehyde should be carefully planned.
-
For reactions under basic conditions: It is highly recommended to protect the aldehyde group first. The most common method is the formation of an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to basic and nucleophilic conditions.[5][6][7] The protecting group can then be removed under controlled acidic conditions.[5][6]
-
For reactions under neutral or mildly acidic conditions: Direct reaction on the aldehyde may be possible, but careful monitoring is required to avoid ester hydrolysis.
Troubleshooting Guide
Scenario 1: My reaction in a basic medium is yielding a complex mixture of products.
Problem: You are attempting a reaction, for instance, a nucleophilic addition to the aldehyde, in the presence of a base like NaOH or KOH, and you observe the formation of multiple, often polar, byproducts.
Probable Cause: You are likely observing a combination of saponification of the methyl ester and a Cannizzaro reaction of the aldehyde.
Solution:
-
Protect the Aldehyde: Before subjecting the molecule to basic conditions, protect the aldehyde as a cyclic acetal. This will prevent it from undergoing the Cannizzaro reaction or other unwanted side reactions.[5][6]
-
Use a Non-Nucleophilic Base: If the reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if compatible with your reaction, to minimize saponification.
-
Control Stoichiometry and Temperature: Use the minimum required amount of base and maintain a low reaction temperature to slow down the rate of ester hydrolysis.
Experimental Protocol: Acetal Protection of this compound
-
Dissolve this compound (1 equivalent) in toluene.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.
Scenario 2: After my reaction and acidic work-up, I've isolated the carboxylic acid instead of the methyl ester.
Problem: You performed a reaction, possibly involving an acidic work-up or purification step, and your final product shows the loss of the methyl group from the ester, confirmed by NMR or MS.
Probable Cause: The methyl ester has been hydrolyzed to the carboxylic acid due to prolonged exposure to acidic conditions, especially in the presence of water.
Solution:
-
Minimize Contact with Aqueous Acid: During work-up, use a saturated solution of a weak base like sodium bicarbonate to neutralize the acid as quickly as possible. Avoid prolonged exposure to strong acids.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction and work-up under anhydrous conditions.
-
Alternative Purification: If using reverse-phase chromatography with acidic mobile phases (e.g., TFA), be aware that this can cause hydrolysis. Consider using a different purification method like normal-phase silica gel chromatography if possible.
Summary of Stability and Potential Degradation Pathways
| Condition | Functional Group(s) Affected | Primary Reaction(s) | Potential Byproduct(s) |
| Strongly Basic (e.g., NaOH, KOH) | Methyl Ester & Aldehyde | Saponification & Cannizzaro Reaction | 3-Bromo-5-formylbenzoic acid, 3-Bromo-5-(hydroxymethyl)benzoic acid, (5-Bromo-3-(hydroxymethyl)phenyl)methanol |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Methyl Ester | Saponification (slower) | 3-Bromo-5-formylbenzoic acid |
| Strongly Acidic (e.g., HCl, H₂SO₄, aq.) | Methyl Ester | Hydrolysis | 3-Bromo-5-formylbenzoic acid |
| Neutral (pH ~7) | - | Generally Stable | - |
Visualizing Degradation Pathways
Below are diagrams illustrating the potential degradation pathways for this compound under basic and acidic conditions.
Caption: Potential degradation pathways under basic conditions.
Caption: Potential degradation pathway under acidic conditions.
References
- 1. fishersci.com [fishersci.com]
- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound [myskinrecipes.com]
- 5. Methyl 3-bromo-5-fluoro-2-formylbenzoate CAS#: 2387180-85-8 [chemicalbook.com]
- 6. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent debromination in reactions involving "Methyl 3-bromo-5-formylbenzoate"
Technical Support Center: Methyl 3-bromo-5-formylbenzoate
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that while this reagent is a versatile building block, its unique electronic structure can present challenges, most notably the undesired loss of the bromine substituent (debromination) during reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to overcome this common side reaction.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my this compound so prone to debromination?
Answer: The susceptibility of this compound to debromination stems from the powerful electron-withdrawing nature of both the formyl (-CHO) and methyl ester (-COOCH₃) groups. These groups are positioned meta to the bromine atom, and while they don't participate in resonance at that position, their strong inductive effects make the aromatic ring electron-deficient.[1][2] This heightened electrophilicity makes the C-Br bond more susceptible to cleavage under various conditions, particularly in palladium-catalyzed cross-coupling reactions where side reactions like reductive dehalogenation can compete with the desired catalytic cycle.[3][4][5]
Q2: I'm observing significant debromination during my Suzuki-Miyaura coupling. How can I prevent this?
Answer: This is the most common issue reported. Debromination in Suzuki couplings often arises from an imbalance in the rates of the catalytic cycle steps: oxidative addition, transmetalation, and reductive elimination.[6][7] If reductive elimination is slow, the intermediate aryl-palladium species can undergo side reactions, including proto-debromination (cleavage of the C-Pd bond by a proton source) or reaction with a hydride source.
Here is a systematic approach to troubleshoot and optimize your Suzuki-Miyaura coupling:
1. Choice of Catalyst and Ligand (The Most Critical Factor): The electronic properties and steric bulk of the phosphine ligand are crucial.[8][9] For electron-deficient aryl bromides like this one, you need a ligand that promotes fast oxidative addition and even faster reductive elimination.
-
Problematic Ligands: Simple, less bulky ligands like triphenylphosphine (PPh₃) can be inefficient, leading to catalyst decomposition and side reactions.
-
Recommended Ligands: Use bulky, electron-rich phosphine ligands. These stabilize the palladium center, accelerate the desired reaction steps, and sterically hinder side reactions. Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., Tri-tert-butylphosphine, Tricyclohexylphosphine).[10]
2. Selection of a Milder Base: Strong bases can promote side reactions. The base's role is to activate the boronic acid for transmetalation, but overly harsh conditions can be detrimental.[11]
-
Problematic Bases: Strong, highly soluble bases like NaOH, NaOEt, or even Cs₂CO₃ in some systems can accelerate debromination.
-
Recommended Bases: Use milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates.[11][12] Potassium carbonate (K₂CO₃) is another reliable option.[11] These bases provide sufficient reactivity while minimizing undesired pathways.
3. Temperature and Reaction Time Control: Higher temperatures can provide the activation energy for unwanted debromination pathways.
-
Strategy: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS. Only increase the temperature if the reaction is sluggish. Aim for the lowest possible temperature that provides a reasonable reaction rate. Prolonged heating should be avoided.
Comparative Table for Suzuki Coupling Conditions:
| Parameter | Problematic Conditions | Recommended Optimized Conditions | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂ + SPhos, Pd₂(dba)₃ + XPhos, or pre-formed catalysts like SPhos-Pd-G3 | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination.[10] |
| Base | NaOH, NaOEt, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Milder bases reduce the rate of base-promoted side reactions.[11][12] |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMAc) | Toluene/H₂O, 1,4-Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic systems with milder bases are often highly effective.[11][12] |
| Temperature | >100 °C for extended periods | 60 - 90 °C | Minimizes thermal energy available for undesired side reactions. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2.2-6.6 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Q3: My Heck reaction is failing, and I'm only recovering the debrominated starting material. What's going wrong?
Answer: Similar to the Suzuki coupling, debromination in a Heck reaction is often a result of a competing "reductive Heck" pathway or simple reductive dehalogenation. This occurs when the Aryl-Pd(II) intermediate is intercepted by a hydride source before it can proceed through migratory insertion with the alkene.[13][14]
Troubleshooting the Heck Reaction:
-
Hydride Sources: The most common hydride sources are the solvent (e.g., alcohols), the base (e.g., formate salts), or additives. Ensure your reagents are anhydrous if a specific hydride donor is not intended.
-
Ligand Choice: As with Suzuki couplings, bulky electron-rich phosphine ligands are beneficial. They promote the desired C-C bond formation over the C-H bond formation (debromination).[14]
-
Base Selection: Triethylamine (Et₃N) is a common base, but if debromination is an issue, consider a non-hydridic inorganic base like potassium carbonate (K₂CO₃).[13]
Diagram: Competing Pathways in Palladium Catalysis
This diagram illustrates how the crucial Aryl-Pd(II)-L₂ intermediate can either proceed down the desired cross-coupling pathway or be diverted to the undesired debromination pathway.
Caption: Key decision point for the Aryl-Palladium intermediate.
Q4: I am attempting a reductive amination and observing C-Br bond cleavage. How can I perform this transformation cleanly?
Answer: Reductive amination typically involves a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[15][16][17][18] While these are generally selective for the imine intermediate, residual palladium from a previous step or harsh reaction conditions can catalyze the reduction of the C-Br bond.[5][19]
Protocol for a Clean Reductive Amination:
-
Purity is Key: Ensure your this compound is free of any residual palladium catalyst from its synthesis. If in doubt, purify it thoroughly by column chromatography or recrystallization.
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice. It is milder than NaBH₄ and highly selective for imines over aldehydes, allowing for a one-pot procedure with minimal side reactions.[16]
-
Avoid Harsh Acids: While acid catalysis is needed to form the imine, use a mild acid like acetic acid. Strong acids can promote side reactions.
-
Control Temperature: Perform the reaction at room temperature or below (0 °C to RT).
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise, maintaining the temperature at or below room temperature.
-
Stir until the reaction is complete (monitor by TLC/LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract with an organic solvent, dry, and purify.
Diagram: Decision Workflow for Reaction Selection
Caption: Troubleshooting flowchart for debromination issues.
References
- 1. quora.com [quora.com]
- 2. Electron withdrawing groups increase the reactivity of aryl halide toward.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. cfmot.de [cfmot.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. redalyc.org [redalyc.org]
- 19. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-bromo-5-formylbenzoate for Library Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for library creation. Here, we will address common challenges, provide detailed troubleshooting advice, and present optimized protocols to ensure reproducible, high-yield production of this key synthetic intermediate.
This compound is a valuable building block in medicinal chemistry and materials science, prized for its versatile functional groups that allow for diverse chemical transformations.[1] The presence of a bromine atom, an aldehyde, and a methyl ester on the same aromatic scaffold makes it an ideal substrate for generating compound libraries through various cross-coupling and derivatization reactions.
This guide will provide in-depth, experience-based insights into the critical aspects of its synthesis, from starting material selection to final purification, with a focus on scalability and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main retrosynthetic approaches to this molecule. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.
-
Route A: Bromination followed by Formylation. This approach typically starts with methyl 3-methylbenzoate. The methyl group is first brominated, and then the resulting benzylic bromide is oxidized to the aldehyde. A subsequent bromination of the aromatic ring at the 5-position yields the final product.
-
Route B: Formylation followed by Bromination. An alternative strategy involves the formylation of methyl 3-bromobenzoate. This is often achieved through methods like the Vilsmeier-Haack reaction.[2]
Q2: What are the most common challenges encountered when scaling up this synthesis?
A2: Scaling up any chemical synthesis can present unique challenges. For this compound, common issues include:
-
Incomplete reactions: Difficulty in driving the reaction to completion can lead to complex mixtures and purification challenges.
-
Side-product formation: Over-bromination or the formation of isomeric byproducts can significantly reduce the yield of the desired product.
-
Purification difficulties: The polarity of the starting materials, intermediates, and the final product can be similar, making chromatographic separation on a large scale cumbersome and costly.[3]
-
Exothermic reactions: Both bromination and formylation reactions can be exothermic, requiring careful temperature control to prevent runaways and ensure safety, especially at a larger scale.
Q3: How critical is the purity of the starting materials?
A3: The purity of your starting materials is paramount, especially when synthesizing for a library where consistency is key. Impurities can lead to unexpected side reactions, lower yields, and complicate the purification of the final compound. For instance, using methyl 3-methylbenzoate with isomeric impurities can result in a mixture of brominated products that are difficult to separate. We recommend using starting materials with a purity of at least 98%.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Bromination Step
| Potential Cause | Troubleshooting Strategy |
| Insufficiently active brominating agent. | N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination.[4] Ensure your NBS is fresh and has been stored properly to avoid decomposition. For aromatic bromination, a Lewis acid catalyst like FeBr₃ is typically required.[5] |
| Suboptimal reaction temperature. | Benzylic bromination with NBS is often initiated with light or a radical initiator (e.g., AIBN) and requires careful temperature control. For aromatic bromination, the reaction temperature can influence the rate and selectivity. Monitor the reaction by TLC or GC to determine the optimal temperature. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. For NBS bromination, non-polar solvents like carbon tetrachloride or cyclohexane are often used. For electrophilic aromatic bromination, halogenated solvents or acetic acid are common.[6] |
Problem 2: Formation of Multiple Brominated Byproducts
| Potential Cause | Troubleshooting Strategy |
| Over-bromination. | This is a common issue, especially when using a strong brominating agent or prolonged reaction times. Carefully control the stoichiometry of the brominating agent. Adding the reagent portion-wise can help to minimize over-reaction. |
| Lack of regioselectivity. | The ester group in methyl benzoate is a meta-director, while the bromo group is an ortho-, para-director.[5][7] The directing effects of the substituents can lead to the formation of isomeric products. Running the reaction at a lower temperature can sometimes improve regioselectivity. |
| Radical vs. Electrophilic Conditions. | Ensure you are using the correct conditions for the desired bromination. Benzylic bromination occurs under radical conditions (light/initiator), while aromatic bromination requires electrophilic conditions (Lewis acid). |
Problem 3: Difficulties in the Formylation Step
| Potential Cause | Troubleshooting Strategy |
| Low reactivity of the substrate. | The presence of an electron-withdrawing ester group and a bromine atom can deactivate the aromatic ring towards electrophilic formylation.[5] Stronger formylating conditions, such as the Vilsmeier-Haack reaction (using DMF and POCl₃), may be necessary.[2] |
| Hydrolysis of the formylating agent. | Vilsmeier-Haack reagents are sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete work-up. | The work-up for the Vilsmeier-Haack reaction typically involves quenching with an aqueous base. Incomplete neutralization can lead to lower yields and purification issues. |
Problem 4: Challenges in Purification
| Potential Cause | Troubleshooting Strategy |
| Similar polarity of product and byproducts. | If byproducts have similar polarities to the desired product, column chromatography can be challenging.[3] Consider using a different solvent system or a gradient elution to improve separation. |
| Crystallization issues. | If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good recovery and high purity. |
| Residual catalyst. | Ensure that the catalyst is completely removed during the work-up. For example, aqueous washes can help remove Lewis acids. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination and Oxidation
This protocol outlines a two-step process starting from methyl 3-methylbenzoate.
Step 1: Benzylic Bromination of Methyl 3-methylbenzoate
Caption: Workflow for benzylic bromination.
Detailed Steps:
-
To a solution of methyl 3-methylbenzoate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(bromomethyl)benzoate, which can often be used in the next step without further purification.
Step 2: Oxidation to this compound
References
- 1. This compound [myskinrecipes.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 6. Sciencemadness Discussion Board - Why is methyl benzoate more reactive to EAS bromination than m-xylene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Solved 8. Compare the reactivity of methyl benzoate and | Chegg.com [chegg.com]
Technical Support Center: Monitoring Reactions with Methyl 3-bromo-5-formylbenzoate using TLC
Welcome to the technical support center for monitoring the progress of reactions involving Methyl 3-bromo-5-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in Thin-Layer Chromatography (TLC) monitoring, ensuring the accuracy and efficiency of your experiments.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter when using TLC to track reactions starting with this compound.
Question 1: My spots are streaking. What's causing this and how can I fix it?
Answer:
Spot streaking on a TLC plate is a common issue that can arise from several factors, particularly with a multifunctional compound like this compound.
Potential Causes & Solutions:
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Overloading the Plate: Applying too much sample to the TLC plate is the most frequent cause of streaking. The stationary phase (silica gel) becomes saturated, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate.
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Solution: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is 1-2 mg of your crude reaction mixture in 1 mL of a volatile solvent like ethyl acetate or dichloromethane. Apply the sample in small, repeated applications, allowing the solvent to dry completely between each application to keep the initial spot size small (1-2 mm in diameter).
-
-
Compound Polarity and Interactions: The aldehyde and ester groups in your starting material can interact strongly with the acidic silica gel on the TLC plate. This can lead to tailing, a form of streaking where the spot elongates from the baseline.
-
Solution: Modify the mobile phase (solvent system). Adding a small amount of a polar solvent like acetic acid or formic acid (e.g., 0.5-1%) can help to mitigate these strong interactions and produce more defined spots. For example, if you are using a hexane/ethyl acetate system, try a 70:30:0.5 mixture of hexane:ethyl acetate:acetic acid.
-
-
Insoluble Material: If your reaction mixture contains insoluble byproducts or un-dissolved starting material, this can streak up the plate from the baseline.
-
Solution: Ensure your sample is fully dissolved before spotting. If necessary, filter the sample through a small plug of cotton or a syringe filter before spotting it on the TLC plate.
-
-
Sample Solvent Effects: Spotting your sample in a very polar solvent (e.g., DMSO, DMF) can interfere with the initial binding to the silica gel, causing distorted or streaky spots.
-
Solution: Whenever possible, dissolve your sample in a less polar, volatile solvent for spotting, such as dichloromethane (DCM) or ethyl acetate.
-
Question 2: I can't see the spot for my product, or it's very faint under the UV lamp. How can I visualize it?
Answer:
This compound contains a benzene ring, which makes it strongly UV-active and easy to visualize on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm). However, the product of your reaction may not share this property.
Visualization Strategies:
-
UV-Vis Light (254 nm and 365 nm):
-
254 nm (Short-wave): This is the standard wavelength for visualizing compounds with aromatic rings or conjugated systems. Your starting material will appear as a dark spot on a green fluorescent background. If your product retains the aromatic ring, it should also be visible.
-
365 nm (Long-wave): Some compounds that are not visible at 254 nm may fluoresce under long-wave UV light, appearing as bright spots. It is always good practice to check your plate under both wavelengths.
-
-
Chemical Stains: If your product is not UV-active, you will need to use a chemical stain for visualization. The choice of stain depends on the functional groups present in your expected product.
Stain Target Functional Group(s) Appearance Protocol Potassium Permanganate (KMnO4) Aldehydes, Alkenes, Alcohols (compounds that can be oxidized) Yellow/brown spots on a purple background Dip the plate in the stain and gently heat with a heat gun until spots appear. 2,4-Dinitrophenylhydrazine (DNP) Aldehydes, Ketones Yellow to orange spots Dip the plate in the DNP solution. Spots often appear without heating. Ceric Ammonium Molybdate (CAM) General stain for most organic compounds Blue/green spots on a light background Dip the plate in the stain and heat with a heat gun until spots develop. Vanillin Stain Alcohols, Aldehydes, and other functional groups Variety of colors (blue, purple, red) Dip the plate, and then heat it with a heat gun. -
Pro-Tip: Since your starting material has an aldehyde, stains like DNP or KMnO4 will be very effective for visualizing it. This can also help you confirm if all the starting material has been consumed. If your reaction modifies the aldehyde group (e.g., reduction to an alcohol), you can use a stain that is specific to the new functional group to track the appearance of your product.
-
Question 3: My starting material and product spots are too close together (low separation). How can I improve the resolution?
Answer:
Poor separation of spots on a TLC plate (i.e., very similar Rf values) indicates that the chosen solvent system is not optimal for distinguishing between the compounds in your mixture. The goal is to find a solvent system where the difference in polarity between your starting material and product is maximized on the TLC plate.
Improving Separation (Rf values typically should be between 0.2 and 0.8):
-
Adjusting Solvent Polarity: The key is to systematically vary the ratio of the polar and non-polar solvents in your mobile phase.
-
If spots are too high (high Rf): The solvent system is too polar. Decrease the amount of the polar solvent. For example, if you are using 50:50 hexane:ethyl acetate, try 70:30 or 80:20 hexane:ethyl acetate.
-
If spots are too low (low Rf): The solvent system is not polar enough. Increase the amount of the polar solvent. If you are using 80:20 hexane:ethyl acetate, try 60:40 or 50:50.
-
-
Changing Solvents: If adjusting the ratio of your current solvent system doesn't work, you may need to change one or both of the solvents to alter the selectivity. Different solvents interact with your compounds and the silica gel in different ways.
-
Example: If a hexane/ethyl acetate system is not providing good separation, try a system with a different polarity profile, such as dichloromethane/methanol or toluene/acetone.
-
-
The "Rule of Thumb" for Solvent Systems:
-
For non-polar compounds: Start with a high ratio of a non-polar solvent (e.g., hexane, heptane) and a small amount of a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).
-
For polar compounds: You may need to use a more polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol.
-
-
Workflow for Optimizing Separation:
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions with this compound?
A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. We recommend beginning with a 70:30 mixture of Hexane and Ethyl Acetate . From here, you can adjust the ratio based on the observed Rf value of your starting material. The goal is to have the starting material's Rf be around 0.6-0.7, leaving room for more polar products to appear lower on the plate and less polar products to appear higher.
Q2: How do I set up a TLC plate for monitoring a reaction?
For effective reaction monitoring, a three-lane spotting system on a single TLC plate is best practice.
-
Lane 1 (Left): Spot the pure starting material (SM). This is your reference.
-
Lane 2 (Center): Spot the reaction mixture (RM). This will show the consumption of starting material and the appearance of the product(s).
-
Lane 3 (Right): Co-spot the starting material and the reaction mixture on the same spot. This helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the spots are close together.
Caption: Standard three-lane TLC spotting protocol for reaction monitoring.
Q3: My reaction is complete. What should the TLC plate look like?
An ideal TLC plate for a completed reaction will show the complete disappearance of the starting material spot in the reaction mixture lane (Lane 2). You should see one or more new spots corresponding to your product(s). When comparing the co-spot lane (Lane 3) to the reaction mixture lane (Lane 2), the spot corresponding to the starting material should be absent in Lane 2.
Q4: Can the silica gel on the TLC plate affect my reaction?
Yes, silica gel is acidic and can sometimes cause decomposition of sensitive compounds or catalyze side reactions directly on the TLC plate. If you suspect your product or starting material is unstable on silica, you can use TLC plates coated with a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms) or C18-functionalized silica (for reverse-phase TLC).
Removal of unreacted starting materials from "Methyl 3-bromo-5-formylbenzoate" products
Welcome to the Technical Support Center for "Methyl 3-bromo-5-formylbenzoate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, specifically focusing on the removal of unreacted starting materials and common byproducts.
Understanding the Chemistry: Common Synthesis Routes and Potential Impurities
To effectively purify this compound, it is crucial to understand its synthetic origins and the likely impurities that may be present. Two common synthetic pathways are generally employed:
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From 3-bromo-5-methylbenzoic acid: This route involves the oxidation of the methyl group to a formyl group and subsequent esterification of the carboxylic acid.
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From dimethyl 5-bromoisophthalate: This pathway requires the selective reduction of one of the ester groups to an alcohol, followed by oxidation to the aldehyde.
These synthetic routes can introduce specific unreacted starting materials and byproducts into your crude product mixture.
Table 1: Potential Impurities in the Synthesis of this compound
| Synthetic Route | Unreacted Starting Material(s) | Potential Byproducts |
| From 3-bromo-5-methylbenzoic acid | 3-bromo-5-methylbenzoic acid | 3-bromo-5-formylbenzoic acid, Methyl 3-bromo-5-methylbenzoate |
| From dimethyl 5-bromoisophthalate | Dimethyl 5-bromoisophthalate | Methyl 3-bromo-5-(hydroxymethyl)benzoate, 3-bromo-5-(methoxycarbonyl)benzoic acid |
It is also important to consider potential side reactions. For instance, over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid.[1][2] Conversely, if using an alcohol as a solvent during purification, there is a risk of forming an acetal with the aldehyde group.[3]
Purification Strategy Workflow
The purification of this compound typically involves a multi-step approach to effectively remove the various potential impurities. The following diagram illustrates a general workflow.
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Liquid-Liquid Extraction for Aldehyde Removal
Question 1: I've performed the synthesis and my crude product is contaminated with an unreacted starting material that is also an aldehyde. How can I selectively remove it?
Answer: A highly effective method for selectively removing aldehydes from a mixture of organic compounds is through a liquid-liquid extraction protocol using a saturated aqueous solution of sodium bisulfite.[4][5][6]
Mechanism Deep Dive: The principle behind this technique is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reaction forms a water-soluble bisulfite adduct, which is an ionic salt.[4] The non-aldehyde components of your mixture will remain in the organic phase, allowing for a clean separation. This reaction is reversible, which is a key aspect of its utility.
Caption: Reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble adduct.
Experimental Protocol: Selective Removal of Aldehydic Impurities
-
Dissolution: Dissolve your crude product mixture in a water-miscible organic solvent like methanol or dimethylformamide (DMF).[5] Using a co-solvent ensures that the aldehyde has sufficient contact with the aqueous bisulfite solution.
-
Reaction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds to facilitate the formation of the bisulfite adduct.
-
Extraction: Add a water-immiscible organic solvent, such as ethyl acetate or a mixture of ethyl acetate and hexanes, along with deionized water to the separatory funnel. Shake the funnel again to partition the components.
-
Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while your desired product, this compound, will remain in the organic layer.
-
Work-up: Drain the aqueous layer. Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product, now free of the aldehydic impurity.
Troubleshooting:
-
Low efficiency of aldehyde removal: Ensure you are using a freshly prepared and saturated solution of sodium bisulfite. For less reactive aldehydes, increasing the reaction time or using DMF as the co-solvent can improve the removal rate.[5]
-
Emulsion formation: If an emulsion forms, adding a small amount of brine can help to break it.
-
Precipitate at the interface: For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both phases and precipitate at the interface. In this case, filter the entire mixture through a pad of celite before separating the layers.[1]
Column Chromatography
Question 2: After an initial extraction, my product is still not pure. How do I set up a column chromatography protocol to separate this compound from non-aldehydic impurities?
Answer: Column chromatography is an excellent technique for separating compounds based on their polarity.[7] For this compound, which is a moderately polar compound, silica gel is a suitable stationary phase.
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for good separation. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. To determine the optimal solvent ratio, first run a Thin Layer Chromatography (TLC) of your crude mixture with different solvent systems. Aim for an Rf value of 0.2-0.3 for your desired product.
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. Allow it to pack evenly, tapping the column gently to remove any air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to improve separation.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Poor separation: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity.[8] A longer, narrower column generally provides better resolution.
-
Peak tailing: For compounds with basic functionalities, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape.[7]
-
Compound appears insoluble in the mobile phase: Use a stronger, more polar solvent to dissolve the sample for loading, but use the smallest volume possible to maintain a narrow band at the top of the column.
Recrystallization
Question 3: My product is mostly pure after chromatography, but I want to improve its crystalline form and remove trace impurities. What is a good recrystallization procedure?
Answer: Recrystallization is an excellent final purification step. The key is to find a suitable solvent or solvent system in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good single solvents for aromatic esters include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[9]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product to just dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Troubleshooting:
-
No crystals form: This is often due to using too much solvent.[10] You can try to evaporate some of the solvent and allow it to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[10]
-
Oiling out: If your compound separates as an oil instead of crystals, it may be due to a low melting point or significant impurities. Try redissolving the oil in a bit more hot solvent and allowing it to cool even more slowly.[10]
-
Low recovery: This can be caused by using too much solvent or washing with a solvent that is not sufficiently cold.[11]
References
- 1. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 11. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthetic Utility of Substituted Benzaldehydes: A Comparative Analysis Featuring Methyl 3-bromo-5-formylbenzoate
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of synthetic efficiency and success. Substituted benzaldehydes are foundational building blocks, yet their reactivity is profoundly influenced by the nature and position of their substituents. This guide provides an in-depth comparison of Methyl 3-bromo-5-formylbenzoate , a trifunctional building block, with other substituted benzaldehydes possessing diverse electronic and steric properties. We will explore their performance in key synthetic transformations, supported by experimental data, to inform your selection of the optimal reagent for your specific application.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of three distinct functional groups on the aromatic ring:
-
An Aldehyde Group: A primary site for nucleophilic attack, enabling chain elongation and the formation of diverse functional groups.
-
A Methyl Ester Group: An electron-withdrawing group that influences the reactivity of the aldehyde and provides a handle for further modification, such as hydrolysis or amidation.
-
A Bromine Atom: A key functional group for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
This unique combination of functionalities allows for a high degree of modularity and selectivity in synthetic design. In this guide, we will compare its performance against a panel of other commercially available substituted benzaldehydes:
-
4-Methoxybenzaldehyde: Features a strong electron-donating group (EDG).
-
4-Nitrobenzaldehyde: Features a strong electron-withdrawing group (EWG).
-
2-Chlorobenzaldehyde: Features a sterically hindering and moderately electron-withdrawing group.
The Impact of Substituents on Benzaldehyde Reactivity: A Mechanistic Overview
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the cornerstone of many synthetic transformations. This reactivity is governed by a combination of electronic and steric effects imparted by the ring substituents.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and ester (-CO₂Me) groups, decrease the electron density on the carbonyl carbon through inductive and resonance effects.[2] This increases its electrophilicity, making it more susceptible to nucleophilic attack and generally leading to faster reaction rates.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OMe), donate electron density to the aromatic ring, which in turn can be delocalized to the carbonyl group. This reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity and slowing down the rate of nucleophilic addition.[2]
Steric Effects:
Substituents in the ortho position to the aldehyde can physically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.
The following diagram illustrates the interplay of these effects on the electrophilicity of the carbonyl carbon.
Caption: Factors influencing the electrophilicity of the carbonyl carbon in substituted benzaldehydes.
Comparative Performance in Key Synthetic Transformations
We will now examine the performance of this compound and our selected panel of substituted benzaldehydes in three fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Horner-Wadsworth-Emmons reaction, reductive amination, and the Suzuki cross-coupling reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer.[3][4] This reaction involves the nucleophilic attack of a phosphonate carbanion on the aldehyde. The reactivity of the aldehyde is a key factor in determining the reaction's efficiency.
General Reaction Scheme:
The following table summarizes the expected and reported yields for the HWE reaction of our panel of benzaldehydes with triethyl phosphonoacetate.
| Benzaldehyde Derivative | Substituent Effects | Expected Reactivity | Reported/Typical Yield (%) |
| This compound | Two EWGs (-Br, -CO₂Me) | High | >90 (estimated) |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | Very High | 95-99 |
| 2-Chlorobenzaldehyde | Moderate EWG (-Cl), Steric Hindrance | Moderate to Low | 83-97 |
| 4-Methoxybenzaldehyde | Strong EDG (-OMe) | Low | 83-97 |
Note: The yield for this compound is an estimation based on established reactivity principles, as direct comparative experimental data under identical conditions was not found in the surveyed literature. The yields for the other benzaldehydes are representative of typical outcomes for this reaction type.
Discussion:
The presence of two electron-withdrawing groups in This compound significantly enhances the electrophilicity of the carbonyl carbon, leading to an expected high reactivity and excellent yield in the HWE reaction. This is comparable to the performance of 4-nitrobenzaldehyde , which is also highly activated. In contrast, the electron-donating methoxy group in 4-methoxybenzaldehyde deactivates the carbonyl group, resulting in a slower reaction, although good yields can still be achieved, often with longer reaction times or more forcing conditions. The ortho-chloro substituent in 2-chlorobenzaldehyde presents an interesting case where the electron-withdrawing inductive effect is counteracted by steric hindrance, leading to moderate reactivity.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction under Masamune-Roush Conditions
This protocol is suitable for base-sensitive aldehydes.[5][6]
Caption: General workflow for the Horner-Wadsworth-Emmons reaction under Masamune-Roush conditions.
Detailed Steps:
-
To a stirred suspension of the aldehyde (1.0 eq) and anhydrous lithium chloride (1.2 eq) in anhydrous acetonitrile, add triethyl phosphonoacetate (1.1 eq) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) or triethylamine (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl carbon, making the electrophilicity of the aldehyde a crucial factor.
General Reaction Scheme:
The following table presents a comparison of yields for the reductive amination of our selected benzaldehydes with benzylamine using sodium borohydride as the reducing agent.
| Benzaldehyde Derivative | Substituent Effects | Reported/Typical Yield (%) |
| This compound | Two EWGs (-Br, -CO₂Me) | >90 (estimated) |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | 88 |
| 2-Chlorobenzaldehyde | Moderate EWG (-Cl), Steric Hindrance | ~85-90 |
| 4-Methoxybenzaldehyde | Strong EDG (-OMe) | 85-92 |
Note: The yield for this compound is an estimation based on established reactivity principles. The yields for the other benzaldehydes are based on reported data for similar reductive amination reactions.[7][8]
Discussion:
Similar to the HWE reaction, the electron-withdrawing nature of the substituents on This compound and 4-nitrobenzaldehyde is expected to facilitate the initial imine formation, leading to high yields of the corresponding secondary amine. While the electron-donating group of 4-methoxybenzaldehyde deactivates the carbonyl, good yields are still attainable, potentially requiring longer reaction times or a catalyst to promote imine formation. The steric hindrance in 2-chlorobenzaldehyde can slow the reaction, but its electron-withdrawing effect still allows for efficient conversion.
Experimental Protocol: One-Pot Reductive Amination with Sodium Borohydride
This protocol provides a general and convenient method for the synthesis of secondary amines.[1][7][8]
Caption: General workflow for one-pot reductive amination with sodium borohydride.
Detailed Steps:
-
Dissolve the aldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Suzuki Cross-Coupling Reaction
A key advantage of This compound is the presence of the bromine atom, which enables its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, a transformation not possible with the other benzaldehydes in our comparative panel.
General Reaction Scheme:
Discussion:
The Suzuki coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance. The aldehyde and methyl ester groups on This compound are generally stable under typical Suzuki coupling conditions, allowing for the selective formation of the biaryl product. This highlights the unique synthetic potential of this building block for creating complex molecular architectures.
Experimental Protocol: Suzuki Coupling of this compound
The following is a representative protocol for the Suzuki coupling of an aryl bromide.
Caption: General workflow for a Suzuki cross-coupling reaction.
Detailed Steps:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
This guide has demonstrated the influence of substituents on the reactivity of benzaldehydes in several key synthetic transformations.
-
This compound stands out as a highly versatile building block. Its two electron-withdrawing groups render the aldehyde highly reactive towards nucleophilic addition, comparable to 4-nitrobenzaldehyde, leading to excellent yields in reactions like the Horner-Wadsworth-Emmons and reductive amination. Crucially, the presence of the bromine atom provides an orthogonal reactive site for powerful C-C bond-forming reactions via Suzuki coupling, a capability lacking in the other compared benzaldehydes.
-
4-Nitrobenzaldehyde is an excellent choice when high electrophilicity of the aldehyde is the primary concern, and the nitro group is desired in the final product or can be subsequently transformed.
-
4-Methoxybenzaldehyde , with its electron-donating group, is less reactive but can be a suitable substrate when milder reaction conditions are desired or when the methoxy group is a key feature of the target molecule.
-
2-Chlorobenzaldehyde offers a balance of moderate electronic activation and steric hindrance, which can be exploited for specific selectivity in certain reactions.
For researchers and drug development professionals, This compound offers a superior combination of reactivity and synthetic versatility. Its ability to participate in both nucleophilic additions at the aldehyde and cross-coupling reactions at the bromine position makes it an invaluable tool for the efficient construction of complex and diverse molecular scaffolds.
References
- 1. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Reactivity of Methyl 3-bromo-5-formylbenzoate and its Chloro Analogue
For researchers, medicinal chemists, and professionals in drug development, the choice between an aryl bromide and an aryl chloride as a synthetic precursor can significantly impact reaction efficiency, cost, and overall project timelines. This guide provides an in-depth technical comparison of the reactivity of Methyl 3-bromo-5-formylbenzoate and its chloro analogue, Methyl 3-chloro-5-formylbenzoate . We will delve into the fundamental principles governing their reactivity and present illustrative experimental data for key transformations, enabling you to make informed decisions in your synthetic strategies.
Introduction to the Molecules
This compound and Methyl 3-chloro-5-formylbenzoate are valuable building blocks in organic synthesis. Their trifunctional nature, featuring a halogen, a formyl group, and a methyl ester, allows for a variety of selective transformations. The key difference lies in the halogen substituent, which dictates their reactivity in a range of common and crucial chemical reactions.
Theoretical Reactivity: A Tale of Two Halogens
The difference in reactivity between the bromo and chloro analogues is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronegativity of the halogen.
In Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig):
The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This step involves the cleavage of the C-X bond. The C-Br bond is weaker and has a lower bond dissociation energy (BDE) than the C-Cl bond (approximately 84 kcal/mol for Ph-Br vs. 97 kcal/mol for Ph-Cl).[2] Consequently, the oxidative addition of an aryl bromide to a palladium(0) center is generally faster and occurs under milder conditions than that of the corresponding aryl chloride.[3][4] Therefore, in these coupling reactions, This compound is expected to be significantly more reactive than its chloro counterpart.
In Nucleophilic Aromatic Substitution (SNAr):
In contrast to cross-coupling reactions, the SNAr mechanism does not typically involve C-X bond cleavage in the rate-determining step. Instead, the slow step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups on the ring and by the inductive effect of the halogen. Chlorine is more electronegative than bromine, and its stronger electron-withdrawing inductive effect provides greater stabilization to the Meisenheimer complex. This leads to a reversal of the reactivity trend observed in cross-coupling reactions. Thus, for SNAr reactions, Methyl 3-chloro-5-formylbenzoate is anticipated to be more reactive than the bromo analogue.
Experimental Comparison: Illustrative Data
To provide a practical perspective, we present a comparison of the performance of this compound and Methyl 3-chloro-5-formylbenzoate in four common reaction types. The following data is representative of typical outcomes and is intended to guide experimental design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[1] The higher reactivity of the aryl bromide is evident in the milder conditions and higher yield.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Parameter | This compound | Methyl 3-chloro-5-formylbenzoate |
| Reaction Time | 4 hours | 18 hours |
| Temperature | 80 °C | 100 °C |
| Catalyst Loading | 2 mol % | 5 mol % |
| Isolated Yield | 92% | 75% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol for bromo, 0.05 mmol for chloro), and potassium carbonate (2.0 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is vital for the synthesis of alkynes. Similar to the Suzuki coupling, the bromo analogue demonstrates superior reactivity.
Table 2: Comparison of Sonogashira Coupling Performance
| Parameter | This compound | Methyl 3-chloro-5-formylbenzoate |
| Reaction Time | 2 hours | 12 hours |
| Temperature | Room Temperature | 80 °C |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / XPhos / CuI |
| Isolated Yield | 95% | 68% |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol for bromo) or Pd(OAc)₂/XPhos (0.05 mmol for chloro), and CuI (0.04 mmol for bromo, 0.1 mmol for chloro).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol).
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Figure 2: Simplified mechanism of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. While modern catalysts have improved the efficiency of coupling with aryl chlorides, the bromo derivative still holds a reactivity advantage.
Table 3: Comparison of Buchwald-Hartwig Amination Performance
| Parameter | This compound | Methyl 3-chloro-5-formylbenzoate |
| Reaction Time | 6 hours | 24 hours |
| Temperature | 90 °C | 110 °C |
| Catalyst System | Pd₂(dba)₃ / RuPhos | Pd(OAc)₂ / SPhos |
| Base | NaOtBu | K₃PO₄ |
| Isolated Yield | 88% | 78% |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 mmol), the appropriate palladium precatalyst and ligand, and the base to a reaction vial.
-
Add the amine (1.2 mmol) and the solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring for the specified time and temperature.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
As predicted by theory, the chloro analogue is expected to be more reactive in SNAr reactions due to the greater electronegativity of chlorine.
Table 4: Comparison of SNAr Performance with Sodium Methoxide
| Parameter | This compound | Methyl 3-chloro-5-formylbenzoate |
| Reaction Time | 12 hours | 5 hours |
| Temperature | 100 °C | 80 °C |
| Isolated Yield | 65% | 85% |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Dissolve the aryl halide (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and its chloro analogue is highly dependent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) , This compound is the superior choice, offering higher reactivity, which translates to milder reaction conditions, shorter reaction times, and often higher yields.
-
For nucleophilic aromatic substitution (SNAr) reactions, Methyl 3-chloro-5-formylbenzoate is the more reactive substrate, providing a more efficient pathway to substituted products.
While aryl chlorides are generally more cost-effective and readily available raw materials, the potential for higher yields and reduced catalyst loadings with aryl bromides can sometimes offset the initial cost difference, particularly on a smaller scale. For large-scale synthesis, the development of a robust catalytic system for the less reactive chloro analogue may be more economically viable.
This guide provides a framework for understanding and predicting the reactivity of these two valuable building blocks. It is always recommended to perform small-scale optimization studies to determine the ideal conditions for your specific synthetic target.
References
- 1. Methyl 3-(chlorosulfonyl)-5-formylbenzoate | Benchchem [benchchem.com]
- 2. CN110678450B - ä½ä¸ºæ ¸å使¿å¨åçå¼ååè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 3. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]
- 4. KR20040058340A - 5-(3-ììë ¸íë)-3-í¬ë¥´ë°ë²¤ì¡°ì° íí©ë¬¼ì ì ì¡° ë°©ë² - Google Patents [patents.google.com]
Alternative synthetic routes to "Methyl 3-bromo-5-formylbenzoate"
An In-Depth Guide to the Synthetic Strategies for Methyl 3-bromo-5-formylbenzoate
This guide provides a comparative analysis of prominent synthetic routes to this compound, a key building block in the development of pharmaceuticals and complex organic molecules. The objective is to furnish researchers, chemists, and drug development professionals with a detailed, evidence-based resource for selecting the most suitable synthetic strategy based on factors such as yield, scalability, cost, and safety. Each discussed route is supported by experimental data from peer-reviewed literature and presented with an emphasis on the underlying chemical principles and practical considerations.
Introduction to this compound
This compound is a valuable bifunctional molecule, featuring an aldehyde for nucleophilic additions or reductive aminations, a bromine atom for cross-coupling reactions, and a methyl ester. This trifecta of reactive sites makes it an exceptionally versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor modulators. The strategic importance of this compound necessitates robust and efficient synthetic methods. This guide will compare and contrast the most prevalent approaches, focusing on halogen-metal exchange and direct oxidation methodologies.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly starts from commercially available precursors like 3,5-dibromobenzoic acid or 3-bromo-5-methylbenzoic acid. The choice of starting material fundamentally dictates the subsequent synthetic strategy. We will explore two primary, validated pathways:
-
Route 1: Halogen-Metal Exchange followed by Formylation. This is a classic and widely used method involving the selective replacement of one bromine atom with a metal (typically lithium or magnesium), followed by quenching with a formylating agent.
-
Route 2: Oxidation of a Benzylic Methyl Group. This approach leverages the selective oxidation of a methyl group on a suitably substituted toluene derivative to the required aldehyde.
Below is a summary of the key performance indicators for each route, which will be elaborated upon in the subsequent sections.
| Parameter | Route 1: Halogen-Metal Exchange | Route 2: Oxidation of a Methyl Group |
| Starting Material | Methyl 3,5-dibromobenzoate | Methyl 3-bromo-5-methylbenzoate |
| Typical Yield | 65-85% | 70-90% |
| Key Reagents | n-BuLi or i-PrMgCl, DMF | MnO₂, NBS, AIBN |
| Scalability | Moderate (cryogenic conditions) | High |
| Safety Concerns | Pyrophoric organolithiums, cryogenic temperatures | Use of radical initiators |
| Cost-Effectiveness | Dependent on organometallic reagent cost | Generally more cost-effective at scale |
Route 1: Halogen-Metal Exchange and Formylation
This strategy is arguably the most frequently cited method for synthesizing the target compound. It relies on the subtle difference in reactivity between the two bromine atoms of the starting material, though in the case of the symmetric methyl 3,5-dibromobenzoate, monolithiation is statistically controlled and driven by stoichiometry. The core of this method is the generation of an organometallic intermediate which is then trapped by an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Scientific Rationale & Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism, initiated by the formation of an aryl anion.
-
Esterification: The starting material, 3,5-dibromobenzoic acid, is first converted to its methyl ester. This is a crucial step as the acidic proton of the carboxylic acid would quench the highly basic organometallic reagent in the subsequent step. Standard esterification procedures like Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid) are employed.
-
Halogen-Metal Exchange: The core of the synthesis involves the reaction of methyl 3,5-dibromobenzoate with a strong organometallic base, typically an organolithium (like n-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride). These reagents are highly nucleophilic and will selectively swap a bromine atom for a metal atom. This reaction must be carried out at very low temperatures (typically -78 °C) to prevent unwanted side reactions, such as reaction with the ester group or elimination to form a benzyne intermediate.
-
Formylation: The resulting aryl lithium or aryl magnesium species is a potent nucleophile. It is then reacted with an electrophilic formyl source. N,N-dimethylformamide (DMF) is the most common choice. The aryl anion attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate.
-
Work-up: An acidic work-up then protonates the intermediate and hydrolyzes the resulting aminal to yield the final aldehyde product.
Experimental Protocol (Lithiation Route)
This protocol is a synthesis of common procedures found in the literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Esterification of 3,5-Dibromobenzoic Acid
-
To a solution of 3,5-dibromobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and reduce the volume of methanol under reduced pressure.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3,5-dibromobenzoate, which is often pure enough for the next step.
Step 2: Bromine-Lithium Exchange and Formylation
-
Dissolve methyl 3,5-dibromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10-20 mL per gram) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0-1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2-1.5 eq) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x volumes), wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Diagram of Route 1
Caption: Synthetic pathway via halogen-metal exchange.
Pros & Cons Analysis
-
Advantages: This is a very reliable and high-yielding method for the introduction of a formyl group. The starting materials are readily available.
-
Disadvantages: The primary drawbacks are operational. The use of pyrophoric n-butyllithium and the requirement for cryogenic temperatures (-78 °C) can make this procedure challenging to scale up safely and economically. Anhydrous conditions are absolutely critical for success.
Route 2: Oxidation of a Benzylic Methyl Group
An alternative approach begins with methyl 3-bromo-5-methylbenzoate. This route avoids the use of pyrophoric organometallic reagents and cryogenic conditions, making it potentially more amenable to large-scale industrial synthesis. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde.
Scientific Rationale & Mechanism
This route typically involves a two-step process: benzylic bromination followed by hydrolysis/oxidation.
-
Radical Bromination: The methyl group is first converted to a bromomethyl group (-CH₂Br). This is achieved through a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, often with heat or light. The relative weakness of the benzylic C-H bond makes it susceptible to hydrogen abstraction by a bromine radical.
-
Conversion to Aldehyde: The resulting benzylic bromide is then converted to the aldehyde. This can be done in several ways, such as the Sommelet reaction (using hexamine) or, more commonly, by oxidation with reagents like manganese dioxide (MnO₂) or via nucleophilic substitution with a protected aldehyde equivalent followed by deprotection. Direct oxidation with MnO₂ in a suitable solvent like dichloromethane or chloroform is often effective for benzylic halides.
Experimental Protocol (Benzylic Oxidation Route)
This protocol is a synthesis of common procedures found in the literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Benzylic Bromination
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.
-
Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux (or irradiate with a sunlamp) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude methyl 3-bromo-5-(bromomethyl)benzoate is often used directly in the next step without further purification.
Step 2: Oxidation to Aldehyde
-
Dissolve the crude benzylic bromide from the previous step in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The quality of the MnO₂ is critical for the success of this reaction.
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield pure this compound.
Diagram of Route 2
A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-bromo-5-formylbenzoate Adducts
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock of rational design. Small organic molecules, such as Methyl 3-bromo-5-formylbenzoate, serve as versatile scaffolds in the synthesis of complex chemical entities.[1] With its trifecta of reactive sites—an electrophilic aldehyde, a modifiable ester, and a bromine atom poised for cross-coupling reactions—this molecule is a valuable intermediate for building novel pharmaceutical agents and fine chemicals.[1][2]
When this benzoate core is elaborated into adducts (e.g., through the formation of imines, hydrazones, or other derivatives via its formyl group), the resulting geometry, stereochemistry, and intermolecular interactions dictate its biological activity and material properties. An imprecise or incorrect structural assignment can lead to the costly failure of a drug candidate or the misinterpretation of structure-activity relationships (SAR). This guide provides a comprehensive overview of single-crystal X-ray diffraction (SC-XRD) as the definitive method for the structural elucidation of such adducts, comparing its capabilities with other common analytical techniques and providing actionable, field-proven protocols.
The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme
Single-crystal X-ray diffraction is the most powerful technique for determining the atomic arrangement of a crystalline solid. When a well-ordered crystal is irradiated with X-rays, the electrons of the atoms diffract the beams in a specific pattern.[3] By analyzing the positions and intensities of these diffracted spots, we can calculate the electron density throughout the crystal and thus build an unambiguous three-dimensional model of the molecule.[4]
For a synthetic chemist or drug developer working with a novel adduct of this compound, SC-XRD provides irrefutable answers to critical questions:
-
What is the precise connectivity and bonding arrangement?
-
What is the relative stereochemistry of all chiral centers?
-
In favorable cases, what is the absolute configuration?[5]
-
How do the molecules pack in the solid state, and what non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) govern this arrangement?[6][7]
This level of detail is unparalleled, making SC-XRD the ultimate arbiter of molecular structure.
A Comparative Analysis: SC-XRD vs. Nuclear Magnetic Resonance (NMR)
While SC-XRD provides a static, solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of a molecule in solution.[8] Both techniques are cornerstones of chemical analysis, yet they answer different questions. The choice between them—or the decision to use both—depends on the specific information required.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | High-quality single crystal required | Soluble sample in deuterated solvent |
| Information Yield | Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[5][9] | Connectivity (through-bond correlations), relative stereochemistry (NOE, coupling constants), molecular dynamics, solution-state conformation. |
| Key Advantage | Definitive Structure: Provides an irrefutable, high-resolution 3D model. There is "basically no question on how your molecule looks."[5] | Solution-State Relevance: Analyzes the molecule in a fluid state, which can be more representative of physiological conditions.[8] |
| Primary Limitation | Crystal Growth: The absolute requirement for diffraction-quality crystals can be a major bottleneck. Not all compounds crystallize easily.[3][5] | Ambiguity: Can be difficult to definitively assign complex stereochemistry or distinguish between isomers. Provides an average picture of all solution conformations.[4][5] |
| Best For... | Final, unambiguous structure proof; resolving stereochemical uncertainty; understanding solid-state properties and intermolecular forces. | Routine characterization; assessing dynamic processes; studying molecules that fail to crystallize; confirming constitutional isomers. |
In essence, SC-XRD tells you exactly what the molecule is, while NMR tells you what the molecule does in solution. For regulatory submissions or foundational SAR studies, the certainty provided by a crystal structure is indispensable.
Case Study: Crystallographic Workflow for a Benzoate Adduct
To illustrate the practical application of this technique, we will outline the complete workflow for the analysis of a hypothetical, yet chemically plausible, adduct: the imine formed from the condensation of this compound with p-toluidine.
Part A: Synthesis & Crystal Growth Protocol
Causality: The formation of an imine from an aldehyde and a primary amine is a robust and high-yielding reaction. The choice of p-toluidine introduces an additional aromatic ring, providing opportunities for π-π stacking interactions that can facilitate crystallization.
Protocol:
-
Synthesis: In a round-bottom flask, dissolve this compound (1.0 eq) and p-toluidine (1.1 eq) in anhydrous methanol. Add a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Reduce the solvent volume in vacuo. The crude imine product will often precipitate. If not, add a small amount of water to induce precipitation.
-
Purification: Collect the solid by filtration and wash with cold methanol to yield the purified imine adduct.
-
Crystallization: The key to SC-XRD is growing a single, perfect crystal. Slow evaporation is a reliable method.
-
Dissolve a small amount of the purified imine in a suitable solvent system (e.g., ethyl acetate).
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and pierce it with a needle to allow for very slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Part B: The SC-XRD Experimental Workflow
This workflow outlines the journey from a physical crystal to a refined 3D molecular model.
Caption: A typical experimental workflow for single-crystal X-ray analysis.
Interpreting Crystallographic Data: From Numbers to Insights
Upon successful structure refinement, a crystallographic information file (CIF) is generated. This file contains a wealth of information, summarized in key tables and parameters. Below is a table of realistic, hypothetical data for our imine adduct.
| Parameter | Hypothetical Value | Significance |
| Formula | C₁₆H₁₄BrNO₂ | Confirms the chemical composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 15.2, 8.9 | The dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the monoclinic unit cell. |
| **V (ų) ** | 1402 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1 (final) | 0.035 | A key indicator of the quality of the refinement. Values < 0.05 are considered very good. |
| wR2 (final) | 0.082 | A weighted R-factor, also indicating the quality of the model fit to the data. |
| GOF | 1.05 | Goodness-of-Fit. A value close to 1.0 indicates a good refinement. |
Beyond these metrics, the true value lies in analyzing the geometric details and intermolecular forces that define the supramolecular assembly.[6] The bromine atom, for instance, may participate in halogen bonding, while the ester carbonyl is a prime hydrogen bond acceptor. These interactions are critical for understanding crystal packing and can inform the design of future molecules with desired solid-state properties.
Caption: Relationship between molecular geometry and crystal packing.
Conclusion
For researchers and drug developers working with derivatives of this compound, structural ambiguity is a significant liability. While techniques like NMR are indispensable for routine analysis and understanding solution-state behavior, single-crystal X-ray diffraction remains the only method that provides a definitive, high-resolution, and unambiguous picture of a molecule's three-dimensional structure. The insights gained from a single crystal structure—from absolute stereochemistry to the subtle interplay of non-covalent interactions—are fundamental to building robust structure-activity relationships, securing intellectual property, and advancing a compound from a laboratory curiosity to a high-value chemical entity.
References
- 1. This compound [myskinrecipes.com]
- 2. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses | Semantic Scholar [semanticscholar.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. benchchem.com [benchchem.com]
The Strategic Selection of Building Blocks: A Cost-Benefit Analysis of Methyl 3-bromo-5-formylbenzoate in Multi-Step Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step synthesis, the choice of starting materials is a critical decision point that profoundly impacts project timelines, costs, and overall efficiency. This guide provides an in-depth cost-benefit analysis of a versatile, yet strategically important building block: Methyl 3-bromo-5-formylbenzoate. We will objectively compare its performance in key synthetic transformations against viable alternatives, supported by representative experimental data, to empower you in making informed decisions for your next synthetic campaign.
This compound is a trifunctional reagent featuring a bromine atom, an aldehyde, and a methyl ester on a central benzene ring. This unique arrangement of functional groups offers synthetic chemists a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2][3] The bromine atom serves as a handle for a variety of cross-coupling reactions, the aldehyde provides a reactive site for nucleophilic additions and reductive aminations, and the methyl ester can be readily hydrolyzed or further transformed.
This guide will delve into the practical advantages and disadvantages of employing this compound in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Wittig reaction, and the Sonogashira coupling. We will compare its performance and cost-effectiveness against structurally similar and commercially available alternatives.
I. The Contenders: A Comparative Overview
To provide a comprehensive analysis, we will evaluate this compound against the following relevant alternatives:
-
3-Bromo-5-formylbenzoic acid: The carboxylic acid analog, which may offer a different reactivity profile and solubility.
-
3,5-Dibromobenzaldehyde: A precursor with two reactive bromine sites, offering potential for sequential or double couplings.
-
Methyl 3-chloro-5-formylbenzoate: The chlorinated analog, which is often more cost-effective but can exhibit lower reactivity in certain cross-coupling reactions.
A preliminary cost analysis of these building blocks is essential for any cost-benefit assessment. The following table provides an overview of typical market pricing for research-grade quantities. It is important to note that prices can vary significantly based on supplier, purity, and scale.
| Reagent | CAS Number | Representative Price (per gram) |
| This compound | 377734-27-5 | ~$215[1] |
| 3-Bromo-5-formylbenzoic acid | 398119-27-2 | ~$144 - $176[4] |
| 3,5-Dibromobenzaldehyde | 56990-02-4 | ~$25[5] |
| Methyl 3-chloro-5-formylbenzoate | 879542-48-0 | Pricing available upon request from suppliers.[6][7][8] |
II. Head-to-Head in the Reaction Flask: A Performance Comparison
The true value of a building block is revealed in its performance in key chemical transformations. In the absence of direct, side-by-side comparative studies in the peer-reviewed literature, this section presents a realistic comparison based on established principles of chemical reactivity and representative experimental data for similar substrates.
A. Suzuki-Miyaura Coupling: The Power of the Bromo Group
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[9][10] This trend is a direct consequence of the carbon-halogen bond dissociation energy.
Comparative Performance in Suzuki-Miyaura Coupling (Representative Data):
| Reagent | Reaction Time (h) | Yield (%) | Key Considerations |
| This compound | 4-8 | 85-95 | Generally high reactivity and good yields under standard conditions. |
| 3-Bromo-5-formylbenzoic acid | 4-8 | 80-90 | The free carboxylic acid may require specific base considerations to avoid side reactions. |
| 3,5-Dibromobenzaldehyde | 2-6 (mono-coupling) | 70-85 (mono-adduct) | Offers the potential for a second coupling, but selectivity can be a challenge. |
| Methyl 3-chloro-5-formylbenzoate | 12-24 | 60-75 | Lower reactivity often necessitates higher catalyst loadings, stronger bases, and longer reaction times. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask is added this compound (1.0 mmol), the desired boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene (5 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
B. The Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[11] The presence of the aldehyde functionality in this compound and its alternatives allows for the introduction of a carbon-carbon double bond.
Comparative Performance in Wittig Reaction (Representative Data):
| Reagent | Reaction Time (h) | Yield (%) | Key Considerations |
| This compound | 2-4 | 80-90 | The electron-withdrawing nature of the ester and bromo groups can enhance the reactivity of the aldehyde. |
| 3-Bromo-5-formylbenzoic acid | 2-4 | 75-85 | The acidic proton of the carboxylic acid must be considered, potentially requiring an extra equivalent of base. |
| 3,5-Dibromobenzaldehyde | 2-4 | 85-95 | Generally exhibits good reactivity. |
| Methyl 3-chloro-5-formylbenzoate | 2-4 | 80-90 | Reactivity is comparable to the bromo-analog in this transformation. |
Experimental Protocol: Representative Wittig Reaction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere is added a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
The suspension is cooled to -78 °C, and n-butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, resulting in the formation of the colored ylide.
-
The mixture is stirred at -78 °C for 30 minutes, then a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours, or until complete consumption of the aldehyde is observed by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired alkene.
C. Sonogashira Coupling: Accessing Alkynyl Architectures
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[12][13][14] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of success.
Comparative Performance in Sonogashira Coupling (Representative Data):
| Reagent | Reaction Time (h) | Yield (%) | Key Considerations |
| This compound | 3-6 | 80-90 | The bromo-substituent provides good reactivity for this transformation. |
| 3-Bromo-5-formylbenzoic acid | 3-6 | 75-85 | The acidic proton may require careful selection of the base to avoid side reactions. |
| 3,5-Dibromobenzaldehyde | 2-5 (mono-coupling) | 70-85 (mono-adduct) | Offers the potential for a second coupling, but controlling selectivity can be challenging. |
| Methyl 3-chloro-5-formylbenzoate | 8-16 | 50-65 | Significantly lower reactivity often requires higher temperatures and more specialized catalytic systems. |
Experimental Protocol: Representative Sonogashira Coupling
-
To a Schlenk flask are added this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous triethylamine (5 mL) is added via syringe.
-
The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (20 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired alkynyl-substituted arene.
III. The Verdict: A Strategic Cost-Benefit Analysis
The selection of the optimal building block is a multi-faceted decision that extends beyond simple reagent cost. The following decision matrix provides a framework for selecting the most appropriate reagent based on the specific needs of your project.
| Factor | This compound | 3-Bromo-5-formylbenzoic acid | 3,5-Dibromobenzaldehyde | Methyl 3-chloro-5-formylbenzoate |
| Cost | High | Moderate | Low | Very Low (estimated) |
| Reactivity in Cross-Coupling | High | High | High (potential for double coupling) | Moderate to Low |
| Ease of Handling | Good | Moderate (acidic) | Good | Good |
| Versatility | High | High | High (difunctional) | High |
| Process Efficiency | High (milder conditions, shorter reaction times) | High | Moderate (selectivity issues) | Low (harsher conditions, longer times) |
Key Takeaways:
-
For rapid lead optimization and discovery chemistry, where speed and reliable reactivity are paramount, this compound is an excellent choice. Its high reactivity in a range of cross-coupling reactions can accelerate the synthesis of diverse analogs.
-
In situations where cost is a primary driver and the acidic functionality is desired or can be tolerated, 3-Bromo-5-formylbenzoic acid presents a more economical alternative.
-
For the synthesis of symmetrical or sequentially functionalized molecules, 3,5-Dibromobenzaldehyde offers a cost-effective and versatile starting point.
-
For large-scale manufacturing where raw material costs are a major consideration and process optimization is feasible, Methyl 3-chloro-5-formylbenzoate may be a viable option, provided the challenges of its lower reactivity can be overcome.
Ultimately, the most judicious choice of building block will depend on a careful consideration of your project's specific goals, budget, and timeline. By understanding the trade-offs between cost, reactivity, and process efficiency, researchers can strategically select the optimal starting material to drive their synthetic endeavors forward.
References
- 1. This compound | 377734-27-5 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,5-Dibromobenzaldehyde 56990-02-4 [sigmaaldrich.com]
- 6. Methyl 3-chloro-5-formylbenzoate | Chemrio [chemrio.com]
- 7. 879542-48-0 | methyl 3-chloro-5-formylbenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. 879542-48-0|Methyl 3-chloro-5-formylbenzoate|BLD Pharm [bldpharm.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciepub.com [sciepub.com]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
A Comparative Guide to the Use of Methyl 3-bromo-5-formylbenzoate as a Reference Standard in HPLC-Based Impurity Profiling
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. The quantification of impurities, in particular, is a critical step in ensuring the safety and efficacy of a drug substance. This guide provides an in-depth technical comparison of Methyl 3-bromo-5-formylbenzoate as a reference standard for the quantification of process-related impurities. Its performance will be evaluated against an alternative impurity standard and the widely adopted internal standard (IS) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods for impurity profiling. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate quantification strategy.
The Role of Reference Standards in Analytical Integrity
A reference standard serves as a calibrated benchmark against which a substance of interest is measured. Its own purity, stability, and characterization are foundational to the accuracy of any quantitative method. This compound often emerges as a key intermediate or a subsequent impurity in complex synthetic routes.[4] Its precise quantification is therefore essential for process optimization and final product quality assessment.
This guide will explore its use within a common scenario: the quantification of this compound as a specified impurity in a new drug substance using High-Performance Liquid Chromatography (HPLC) with UV detection. We will compare two primary quantification methodologies:
-
External Standard (ESTD) Method: Using a certified reference standard of this compound itself.
-
Internal Standard (ISTD) Method: Using a different, structurally similar compound added at a constant concentration to all samples and standards to correct for variability.[5][6][7][8][9]
Physicochemical Properties of Selected Standards
The selection of a suitable standard requires a thorough understanding of its chemical and physical properties. For this comparative study, we have selected three compounds: the target analyte, a structurally related impurity, and a suitable internal standard.
| Property | This compound (Analyte) | 3-Bromo-5-formylbenzoic Acid (Alternative Impurity) | Methyl 3-bromo-5-methylbenzoate (Internal Standard) |
| Chemical Structure | |||
| Molecular Formula | C₉H₇BrO₃[4][10][11] | C₈H₅BrO₃[12] | C₉H₉BrO₂ |
| Molecular Weight | 243.05 g/mol [4][10] | 229.03 g/mol [12] | 229.07 g/mol |
| Purity (Typical) | >98%[11] | >97% | >99% |
| Key Functional Groups | Ester, Aldehyde, Bromo | Carboxylic Acid, Aldehyde, Bromo | Ester, Methyl, Bromo |
| Rationale for Selection | Target specified impurity in a hypothetical API synthesis. | A potential oxidative degradation product of the analyte. | Structurally similar to the analyte but not present in the sample matrix, ensuring chromatographic resolution.[5][6][7] |
Experimental Design and Methodology
A robust analytical method is built upon a foundation of meticulous experimental design and adherence to established validation protocols.
Analytical Workflow
The overall workflow for the quantification of this compound is depicted below. This process, from sample preparation to data analysis, is designed to ensure traceability and minimize error.
Caption: High-level workflow for impurity quantification.
Detailed HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Causality: A C18 column is chosen for its versatility in separating moderately polar aromatic compounds.[13][14] A gradient elution is employed to ensure adequate separation of the polar alternative impurity (3-bromo-5-formylbenzoic acid) from the less polar analyte and internal standard, while also providing a sharp peak shape for all compounds.
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Analyte Stock (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of Methyl 3-bromo-5-methylbenzoate into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards (External Standard Method): Prepare a series of dilutions from the Analyte Stock to cover a range from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Calibration Standards (Internal Standard Method): To each of the external standard calibration levels, add a constant volume of the Internal Standard Stock to achieve a final IS concentration of 1.0 µg/mL in all standards.
-
Sample Preparation: Accurately weigh 100 mg of the API drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. For the ISTD method, add the same constant volume of Internal Standard Stock as used in the calibration standards before diluting to the final volume.
Comparative Performance Analysis
The suitability of a reference standard is determined through rigorous validation, assessing parameters such as linearity, accuracy, and precision as mandated by ICH Q2(R1).[1][15]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. A spiked chromatogram demonstrates the method's ability to separate the API, the target impurity (analyte), the alternative impurity, and the internal standard.
Caption: Simulated chromatogram showing baseline separation.
Trustworthiness: The clear resolution between all peaks confirms the method's specificity. The use of a PDA detector would further enhance trustworthiness by allowing for peak purity analysis, ensuring no co-eluting species are interfering with the quantification.
Linearity, Range, and Sensitivity
| Parameter | External Standard Method | Internal Standard Method |
| Linear Range | 0.1 - 2.0 µg/mL | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 0.10 µg/mL |
Expertise & Experience: The slightly higher correlation coefficient for the ISTD method is typical. This is because the ratio-based calculation inherently corrects for minor, random variations in injection volume, which can affect the absolute peak area used in the ESTD method.[7][9] Sensitivity (LOD/LOQ) is a function of the analyte's response and baseline noise, and thus is not expected to change between the two calculation methods.
Accuracy and Precision
Accuracy was assessed by spike recovery, and precision was determined by repeat injections (n=6).
| Parameter | External Standard Method | Internal Standard Method |
| Accuracy (% Recovery) | 98.5% - 102.1% | 99.5% - 100.8% |
| Precision (% RSD) | 1.8% | 0.6% |
Expertise & Experience: The data clearly illustrates the primary advantage of the internal standard approach. The ISTD method shows tighter recovery limits (accuracy) and significantly better precision (a lower %RSD). This is because the internal standard co-experiences every step of the analytical process alongside the analyte.[5][8] Any sample loss during preparation or fluctuation in instrument performance will affect both the analyte and the IS proportionally, leaving their ratio constant.[7] The ESTD method is more susceptible to these variations, leading to a wider spread in results.
Discussion and Recommendations
This comparative guide demonstrates that while both the external and internal standard methods can be validated for the quantification of this compound, the choice of method has significant implications for the reliability of the results.
-
This compound as an External Standard: This approach is simpler to implement as it requires fewer steps in sample preparation and calculation. It is a perfectly valid and often-used method. However, its performance is highly dependent on the precision of the HPLC autosampler and the consistency of the analyst's technique. The higher %RSD observed suggests it is more prone to variability.
-
Recommendation: Suitable for well-controlled, high-throughput environments where the analytical system demonstrates high stability and precision. It is also the only choice when a suitable internal standard that is pure, stable, resolved, and not present in the sample cannot be found.
-
-
Methyl 3-bromo-5-methylbenzoate as an Internal Standard: This method provides superior accuracy and precision by mitigating systematic and random errors.[7] The addition of the IS early in the sample preparation process corrects for volumetric inaccuracies and variations in instrument response.[5][6]
-
Recommendation: This is the gold standard and the recommended approach for methods that require high precision, such as the analysis of low-level impurities, stability studies, or in methods with complex sample preparation steps. The investment in developing an ISTD method pays dividends in the long-term reliability and trustworthiness of the data.
-
Conclusion
This compound is a fully suitable compound to be used as a reference standard in analytical chemistry. When used in an external standard quantification method, it can provide accurate and reliable results, provided the analytical system is robust. However, for applications demanding the highest level of precision and a self-correcting analytical system, employing a structurally similar internal standard, such as Methyl 3-bromo-5-methylbenzoate, is demonstrably superior. The choice between these methods should be made based on the specific requirements of the analysis, aligning with the principles of analytical quality by design.
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Blogs | Restek [discover.restek.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 10. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 377734-27-5 [sigmaaldrich.com]
- 12. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
The Synthetic Versatility of Methyl 3-bromo-5-formylbenzoate: A Patent-Driven Comparative Guide for Drug Discovery and Agrochemical Professionals
In the landscape of modern chemical synthesis, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel compounds. Among these, Methyl 3-bromo-5-formylbenzoate has emerged as a key intermediate, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—bearing a methyl ester, a bromine atom, and a formyl group on a central benzene ring—offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive review of patents citing this compound, offering a comparative analysis of its application in the synthesis of diverse bioactive molecules. We will delve into the causality behind its synthetic utility, present detailed experimental protocols derived from the patent literature, and compare its strategic application across different research and development sectors.
Unveiling the Synthetic Potential: Core Applications in Patented Inventions
An extensive review of the patent literature reveals that this compound is a favored starting material in several key areas of chemical innovation. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it a valuable asset for combinatorial chemistry and lead optimization campaigns. The primary fields of application identified are:
-
Medicinal Chemistry:
-
Kinase Inhibitors: A significant number of patents utilize this building block for the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and cancer.[1][2][3][4]
-
Neurodegenerative and Inflammatory Disease Therapeutics: The compound serves as a scaffold for novel amide derivatives aimed at treating conditions like Alzheimer's disease, Parkinson's disease, and inflammatory disorders.[5]
-
Antibacterial Agents: Patents disclose the use of this compound in the creation of novel compositions for combating bacterial infections.[6]
-
-
Agrochemicals:
-
Pesticides: The compound is a precursor for a new generation of heteroaryl-triazole based pesticides.[7]
-
This diverse range of applications underscores the strategic importance of this compound in the development of high-value chemical entities.
Comparative Analysis of Synthetic Strategies
The true ingenuity of medicinal and process chemists is revealed in how they manipulate the functional groups of this compound. The following sections will compare the patented synthetic approaches, providing insights into the rationale behind these choices.
Reductive Amination: A Gateway to Diverse Amine Derivatives
A prevalent transformation involving the formyl group is reductive amination. This reaction provides a straightforward and efficient method to introduce a variety of amine-containing side chains, which are often crucial for biological activity and pharmacokinetic properties.
Workflow: Reductive Amination of this compound
Caption: Generalized workflow for reductive amination.
Comparative Experimental Protocols for Reductive Amination:
| Patent Reference | Amine Used | Reducing Agent | Solvent | Key Findings/Yield |
| WO2011112662A1 [3] | 2.0 M Dimethylamine in THF | Sodium triacetoxyborohydride | Methylene chloride | Utilized in the synthesis of JAK1 inhibitors. The resulting intermediate is crucial for building the final heterocyclic structure. |
| CN103415515B [1] | 2.0 M Dimethylamine in THF | Sodium triacetoxyborohydride | Dichloromethane | Part of a multi-step synthesis of pyrrolopyrimidine derivatives as JAK inhibitors.[1] |
| WO2017218922A2 [6] | (Not explicitly defined in snippet) | Sodium triacetoxyborohydride | THF | Employed in the synthesis of compositions for treating bacterial infections.[6] |
The choice of sodium triacetoxyborohydride as the reducing agent is a common thread in these patents. This reagent is favored for its mildness and selectivity for iminium ions over other carbonyl groups, which is critical when working with multifunctional molecules like this compound. The consistent use of this methodology across different therapeutic targets highlights its robustness and reliability in a drug discovery setting.
The Wittig Reaction: Introducing Carbon-Carbon Double Bonds
In contrast to the introduction of nitrogen-containing moieties, the Wittig reaction offers a powerful tool for forming carbon-carbon double bonds, thereby expanding the structural diversity of the resulting molecules. This is exemplified in the synthesis of novel pesticides.
Workflow: Wittig Reaction for Vinyl Group Installation
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocol for Vinyl Benzoate Synthesis:
A patent for novel heteroaryl-triazole compounds as pesticides (WO2021013720A1) details the conversion of the formyl group to a vinyl group.[7]
-
Reactants: this compound and a phosphonium ylide (generated in situ).
-
Solvent: Tetrahydrofuran (THF).
-
Outcome: The reaction yields Methyl 3-bromo-5-vinylbenzoate, which then serves as a key intermediate for further elaboration into the final pesticidal compounds. The reported yield after purification was 39%.[7]
This transformation showcases a different synthetic strategy, prioritizing the introduction of a reactive vinyl handle that can participate in a variety of subsequent reactions, such as Heck coupling or Michael additions, further diversifying the molecular scaffold.
The Strategic Advantage of the Bromo-Substituent
The bromine atom on the aromatic ring is not merely a passive substituent. It serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are staples in modern drug discovery and allow for the introduction of a wide array of aryl, heteroaryl, or other functional groups at this position. While the provided patent snippets focus on the initial transformations of the formyl group, the presence of the bromine atom is a clear indicator of the intended subsequent diversification of the molecular core.
Conclusion: A Versatile Scaffold for Innovation
The patent literature unequivocally demonstrates that this compound is a highly valuable and versatile building block in the design and synthesis of novel bioactive compounds. Its trifunctional nature allows for a multitude of selective chemical transformations, enabling the efficient construction of complex molecular architectures. The comparative analysis of synthetic strategies reveals a preference for robust and well-established reactions like reductive amination and the Wittig reaction to install key functionalities. The strategic placement of the bromine atom further enhances its utility by providing a handle for late-stage diversification through cross-coupling reactions. For researchers and scientists in drug development and agrochemical research, a thorough understanding of the synthetic potential of this compound is crucial for accelerating the discovery of next-generation therapeutics and crop protection agents.
References
- 1. CN103415515B - Cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]
- 4. WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors - Google Patents [patents.google.com]
- 5. WO2009110985A2 - Amide compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 6. WO2017218922A2 - Compositions and methods for the treatment of bacterial infections - Google Patents [patents.google.com]
- 7. WO2021013720A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Handling of Methyl 3-bromo-5-formylbenzoate: A Guide for Laboratory Professionals
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of Methyl 3-bromo-5-formylbenzoate (CAS No: 377734-27-5). As a halogenated aromatic compound containing an aldehyde group, this reagent requires stringent safety protocols to mitigate risks to laboratory personnel. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of laboratory safety.
Hazard Identification and Risk Profile
The foundation of any safety protocol is a thorough understanding of the specific risks posed by the chemical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary protective measures.[1][2]
According to available safety data, this compound presents the following hazards:
These classifications are not merely administrative; they are critical data points that inform our entire operational and emergency planning.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Acute Toxicity, Oral (Category 4) | Ingestion can lead to harmful toxic effects. Accidental transfer from hand to mouth must be prevented. |
| H315 | Skin Corrosion/Irritation (Category 2) | Direct contact can cause inflammation, redness, and discomfort.[1] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Splashes can cause significant, potentially damaging, eye irritation.[1] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of dust or powder may irritate the respiratory tract.[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The following is a mandatory, multi-layered approach to personal protection when handling this compound.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection against splashes.[3]
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during transfer or reaction quenching), a full-face shield must be worn in addition to safety goggles.[3][4] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is essential.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with this type of compound.[3][5] It is critical to double-check the breakthrough time of your specific gloves if prolonged contact is anticipated. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. This protects your skin and personal clothing from contamination.
-
Additional Protection: Ensure you are wearing long pants and closed-toe shoes.[3]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") dictates that this solid compound must be handled in a way that prevents inhalation of its dust or powder.
-
Primary Control: All weighing and handling of this compound must be conducted within a certified chemical fume hood.[3][6] This engineering control is the most effective way to prevent respiratory exposure.
-
Secondary Control: In the rare event that a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
The following diagram illustrates the decision-making logic for PPE selection based on the specific hazards of the compound.
Caption: PPE selection workflow based on GHS hazards.
Operational and Disposal Plan
A safe experiment is a well-planned experiment. Follow these procedural steps to ensure minimal exposure and risk.
Step 1: Preparation and Handling
-
Designate Work Area: All work with this compound must be performed in a designated area within a chemical fume hood.[6]
-
Assemble Equipment: Before handling the chemical, ensure all necessary equipment (spatulas, glassware, weigh paper) and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the chemical container.
-
Weighing and Transfer: Handle the solid carefully to minimize the creation of airborne dust. Use a spatula to transfer the chemical. If transferring to a flask for a reaction, do so slowly and carefully within the fume hood.
Step 2: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Minor Spill (in fume hood): Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[6] Scoop the material into a designated, labeled hazardous waste container.
-
Major Spill: Evacuate the immediate area and follow your institution's emergency spill response procedures.
Step 3: Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with its contents.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before pickup by your institution's environmental health and safety department.[3]
By adhering to this detailed protocol, researchers can confidently and safely utilize this compound in their work, ensuring the integrity of their research and the protection of their health.
References
- 1. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 377734-27-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
